2-Cyanoethyl methacrylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-cyanoethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(2)7(9)10-5-3-4-8/h1,3,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNASXZDGZNEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26139-78-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-cyanoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26139-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20196398 | |
| Record name | Methacrylic acid, ester with hydracryonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-53-5 | |
| Record name | Cyanoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4513-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methacrylic acid, ester with hydracryonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyanoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyanoethyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4D27A7L5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyanoethyl Methacrylate: Properties, Polymerization, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the core physical and chemical properties of 2-Cyanoethyl Methacrylate, its polymerization behavior, and its emerging applications in advanced materials and biomedical fields.
Executive Summary
This compound (CEMA) is a unique functional monomer that is gaining interest in the field of polymer science due to its distinct combination of a polymerizable methacrylate group and a polar cyanoethyl group. This guide provides a comprehensive overview of the fundamental physical and chemical properties of CEMA, its polymerization characteristics, and its current and potential applications, with a particular focus on areas relevant to drug development and biomedical research. The presence of the nitrile functionality imparts unique solubility, reactivity, and base-compatibility to the resulting polymers, making CEMA an attractive building block for a variety of specialized materials.
Introduction to this compound
This compound (CAS No. 4513-53-5) is a methacrylate ester characterized by the presence of a cyanoethyl group attached to the oxygen atom of the ester. This bifunctionality is key to its utility; the methacrylate group allows for straightforward polymerization via free-radical and anionic mechanisms, while the pendant cyano group offers a site for further chemical modification and influences the physical properties of the resulting polymer, such as polarity and solubility. This unique molecular architecture makes poly(this compound) and its copolymers valuable materials for applications requiring specific adhesive properties, chemical resistance, and compatibility with basic environments.
Molecular Structure and Chemical Identity
The molecular structure of this compound consists of a methacrylate backbone with a 2-cyanoethyl ester group.
Figure 1: Molecular Structure of this compound.
-
IUPAC Name: 2-cyanoethyl 2-methylprop-2-enoate[1]
-
Synonyms: beta-Cyanoethyl methacrylate, Cyanoethyl methacrylate[1][2]
Physical and Chemical Properties
This compound is a clear, light yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1. The presence of the polar cyano group influences its solubility and imparts a high refractive index.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Clear, light yellow liquid | Bimax[3] |
| Molecular Weight | 139.15 g/mol | PubChem[1], chemBlink[2] |
| Density | 1.024 - 1.0498 g/cm³ at 20°C | chemBlink[2], Bimax[3] |
| Boiling Point | 100 °C at 2 Torr | chemBlink[2] |
| Refractive Index | 1.4454 at 20°C | Bimax[3] |
| Solubility | Sparingly soluble in water (13 g/L at 25°C) | chemBlink[2] |
| Flash Point | ~109 °C | chemBlink[2] |
| Purity | >92.0% | Bimax[3] |
| Acidity | <0.20 meq/g | Bimax[3] |
| Moisture | <0.20% | Bimax[3] |
Polymerization of this compound
This compound is readily polymerizable through its methacrylate functionality.[3] Both free-radical and anionic polymerization methods can be employed, offering versatility in the synthesis of polymers with desired molecular weights and architectures.
Anionic Polymerization
The electron-withdrawing nature of the ester and cyano groups makes the vinyl group of this compound susceptible to nucleophilic attack, rendering it suitable for anionic polymerization. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).
Free-Radical Polymerization
Free-radical polymerization is a common and robust method for polymerizing methacrylate monomers. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method is versatile and can be used to produce a wide range of copolymers with tailored properties.
Figure 2: Generalized workflow for free-radical polymerization.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹.
-
C=C stretch (alkene): A medium-intensity peak around 1640 cm⁻¹.
-
C-O stretch (ester): Strong peaks in the 1300-1100 cm⁻¹ region.
-
=C-H and C-H stretches: Peaks in the 3100-2850 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would provide detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
-
Vinyl protons (=CH₂): Two distinct signals around 5.5-6.1 ppm.
-
Methylene protons adjacent to ester oxygen (-O-CH₂-): A triplet around 4.3 ppm.
-
Methylene protons adjacent to cyano group (-CH₂-CN): A triplet around 2.8 ppm.
-
Methyl protons (-CH₃): A singlet around 1.9 ppm.
The ¹³C NMR spectrum would show distinct peaks for each carbon atom, including the nitrile carbon (around 117 ppm), the carbonyl carbon (around 166 ppm), and the vinyl carbons (around 126 and 135 ppm).
Applications in Research and Drug Development
While the primary industrial applications of this compound are in adhesives and rubber vulcanization[3], the unique properties of its polymer, poly(this compound) (PCEMA), suggest significant potential in biomedical and pharmaceutical research. The pendant cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to functionalized polymers for bioconjugation and other applications.
Polymers based on related methacrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), have been extensively studied for drug delivery applications. These polymers can form hydrogels that are biocompatible and can be loaded with therapeutic agents for controlled release. The incorporation of this compound into such systems could be used to modulate the hydrophilicity, swelling behavior, and drug-polymer interactions, thereby fine-tuning the release kinetics.
The base-compatibility of PCEMA is another advantageous property.[3] This suggests that it could be used as a carrier for basic drugs or in formulations that are exposed to alkaline conditions. Furthermore, the high refractive index of PCEMA could be of interest in the development of optical biosensors and other medical devices.
Experimental Protocols
Typical Free-Radical Polymerization of this compound
This protocol describes a general procedure for the free-radical polymerization of this compound in solution.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the this compound through a column of basic alumina.
-
Reaction Setup: Assemble a Schlenk flask with a condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and then fill with nitrogen gas.
-
Reagent Addition: In a typical experiment, dissolve a specific amount of purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in the Schlenk flask under a nitrogen atmosphere.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-80°C and stir the reaction mixture. The polymerization time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
Polymer Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with fresh methanol, and then dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm its chemical structure.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. It is recommended to work in a well-ventilated area or a fume hood and to wear personal protective equipment, including gloves and safety goggles.[3] Store the monomer in a cool, dry place, away from heat and ignition sources.[3] It is often supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[3]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bimax. BIMAX® 2-CEMA this compound. [Link]
-
SIELC Technologies. Methacrylic acid, ester with hydracryonitrile. [Link]
-
PubChem. 2-Cyanoethyl acrylate. National Center for Biotechnology Information. [Link]
Sources
1H NMR and 13C NMR spectra of 2-Cyanoethyl methacrylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Cyanoethyl Methacrylate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the structural information that can be gleaned from NMR spectroscopy, supported by detailed experimental protocols and theoretical explanations.
Introduction: The Role of NMR in Characterizing this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the molecular structure of organic compounds. For a monomer like this compound (C₇H₉NO₂), which is utilized in applications ranging from adhesion promotion to the synthesis of base-compatible polymers, a thorough understanding of its NMR spectra is crucial for quality control, reaction monitoring, and polymer characterization[1]. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra, providing a foundational understanding for professionals in the field.
The structure of this compound, presented below, contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
PART 1: ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the vinyl protons, the methyl protons, and the two methylene groups of the cyanoethyl chain.
Data Presentation: ¹H NMR Peak Assignments
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |
| H-1a | ~ 6.1 | Singlet (s) | 1H | - |
| H-1b | ~ 5.6 | Singlet (s) | 1H | - |
| H-3 | ~ 1.9 | Singlet (s) | 3H | - |
| H-4 | ~ 4.3 | Triplet (t) | 2H | ~ 6.0 |
| H-5 | ~ 2.8 | Triplet (t) | 2H | ~ 6.0 |
Note: Predicted chemical shifts are based on typical values for similar functional groups in related methacrylate compounds. Actual values may vary slightly depending on the solvent and spectrometer frequency.[2][3][4]
Causality Behind Experimental Observations
-
Vinyl Protons (H-1a, H-1b): These two protons are diastereotopic and are expected to appear as two distinct signals in the downfield region of the spectrum (~5.5-6.2 ppm) due to the deshielding effect of the adjacent carbonyl group and the double bond.[3] In many methacrylate systems, the coupling between these geminal protons is very small and often not resolved, leading to their appearance as singlets or very narrow multiplets.
-
Methyl Protons (H-3): The protons of the methyl group attached to the double bond typically appear as a singlet around 1.9 ppm.[2] The absence of adjacent protons results in a singlet multiplicity.
-
Methylene Protons (H-4): These protons are adjacent to the ester oxygen, which is an electron-withdrawing group. This causes a significant downfield shift to approximately 4.3 ppm. The signal is split into a triplet due to coupling with the two neighboring protons on C-5 (n+1 rule, 2+1=3).
-
Methylene Protons (H-5): These protons are adjacent to the electron-withdrawing cyano group, which shifts them downfield to around 2.8 ppm. The signal appears as a triplet due to coupling with the two adjacent protons on C-4.
Visualization of ¹H-¹H Coupling
Caption: Spin-spin coupling between H-4 and H-5 protons.
PART 2: ¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line.
Data Presentation: ¹³C NMR Peak Assignments
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| C-1 | ~ 126 |
| C-2 | ~ 135 |
| C-3 | ~ 18 |
| C-4 | ~ 60 |
| C-5 | ~ 18 |
| C-6 (C≡N) | ~ 117 |
| C-7 (C=O) | ~ 166 |
Note: Predicted chemical shifts are based on standard values for carbon environments.[5][6]
Rationale for Chemical Shift Assignments
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically in the 165-175 ppm range.[6]
-
Olefinic Carbons (C-1, C-2): The sp² hybridized carbons of the double bond appear in the 120-140 ppm region. The quaternary carbon (C-2) is generally more downfield than the methylene carbon (C-1).[5]
-
Nitrile Carbon (C-6): The carbon of the cyano group typically resonates in the 115-125 ppm range.[5]
-
Methylene Carbon (C-4): This carbon is attached to the electronegative oxygen atom, causing a downfield shift to around 60 ppm.[6]
-
Methyl and Methylene Carbons (C-3, C-5): The sp³ hybridized methyl carbon (C-3) and the methylene carbon (C-5) are the most shielded and appear in the upfield region of the spectrum, both around 18 ppm. Their exact positions can be confirmed with more advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Visualization of the Carbon Skeleton
Caption: Carbon framework of this compound with predicted ¹³C chemical shifts.
PART 3: Experimental Protocol for NMR Data Acquisition
The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a self-validating system for obtaining high-resolution spectra of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For methacrylate polymers, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.[7][8]
-
Ensure the sample is fully dissolved by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.
-
-
Spectrometer Setup and ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step for achieving sharp, well-resolved peaks.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. A longer delay may be needed for accurate integration of all proton signals.
-
Spectral Width (SW): 12-16 ppm.
-
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Set the following acquisition parameters:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more), depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Causality in Protocol Choices
-
Choice of Solvent: The solvent must dissolve the analyte and should not have signals that overlap with the analyte's peaks. Deuterated solvents are used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Shimming: An inhomogeneous magnetic field leads to broad, distorted peaks, which can obscure fine details like coupling patterns. Proper shimming is essential for high resolution.
-
Relaxation Delay (D1): This delay allows the nuclei to return to their equilibrium state before the next pulse. For quantitative ¹H NMR, a D1 of at least 5 times the longest T1 relaxation time is recommended.
References
-
ResearchGate. (n.d.). 1 H-NMR spectrum of (a) MMA and (b) pure PMMA. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of ALG and ALGMx macromers. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H NMR spectra of the PMMA, and ThPMMAM. Retrieved from [Link]
-
Sci-Hub. (1991). 1H- and 13C-NMR spectroscopy of (meth)acrylate (co)polymers. Retrieved from [Link]
-
Bimax. (n.d.). BIMAX® 2-CEMA. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0244940). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of: a poly(methylmethacrylate) homopolymer in.... Retrieved from [Link]
-
DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers.... Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoethylmethacrylate. Retrieved from [Link]
-
YouTube. (2013). Assigning a 1H NMR spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The 1 H NMR and (b) 13 C NMR spectra of the 2MPAEMA. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis of Tetrakis(N,N-dimethylaminomethyl)ferrocene.... Retrieved from [Link]
-
ResearchGate. (2023). Effects of selected solvents on PMMA after prolonged exposure.... Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H9NO2). Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Ethoxyethyl Methacrylate(2370-63-0) 1H NMR [m.chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Glass Transition Temperature of Poly(2-cyanoethyl methacrylate)
Introduction: The Critical Role of Glass Transition in Polymer Science
For researchers, scientists, and drug development professionals working with polymeric materials, a deep understanding of their thermal properties is paramount. Among these, the glass transition temperature (Tg) stands out as a critical parameter that dictates the material's physical state and, consequently, its suitability for various applications. The glass transition is a reversible phenomenon observed in amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state as the temperature increases.[1] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another.[2]
Poly(2-cyanoethyl methacrylate) (PCEMA) is a polymer of significant interest due to its unique properties conferred by the pendant cyanoethyl group. This group imparts polarity, influencing the polymer's solubility, adhesive properties, and dielectric constant. Understanding the Tg of PCEMA is crucial for its application in fields such as drug delivery, where the physical state of the polymer can affect drug release kinetics, and in advanced materials, where its thermal stability is a key performance indicator. This guide provides an in-depth exploration of the glass transition temperature of poly(this compound), encompassing its theoretical underpinnings, experimental determination, and the key factors that influence this pivotal property.
Theoretical Framework: The Molecular Dance of Glass Transition
At temperatures below the Tg, the amorphous regions of a polymer are in a glassy state. The polymer chains are "frozen" in a disordered arrangement, possessing only localized vibrational and rotational motion.[3] In this state, the material is typically hard, rigid, and brittle. As the polymer is heated, it absorbs thermal energy, and the segments of the polymer chains gain enough kinetic energy to overcome the intermolecular forces holding them in a fixed, albeit disordered, state. This onset of large-scale segmental motion, involving the cooperative movement of 50 or so polymer chain elements, marks the glass transition.[1]
Above the Tg, the polymer enters a rubbery state characterized by increased chain mobility, leading to a softer, more flexible material.[3] This transition is accompanied by significant changes in several physical properties, including heat capacity, specific volume, and mechanical modulus, which form the basis for its experimental determination.
The presence of polar groups, such as the cyano group (-C≡N) in poly(this compound), plays a significant role in determining the Tg. Polar groups can lead to strong intermolecular dipole-dipole interactions, which restrict chain mobility.[3] To overcome these interactions and initiate segmental motion, more thermal energy is required, generally resulting in a higher glass transition temperature compared to non-polar analogues.[4]
Glass Transition Temperature of Poly(this compound)
The glass transition temperature of a polymer is not a fixed constant but can be influenced by several factors, as will be discussed in the subsequent section. However, a representative value is essential for material characterization and comparison.
Based on available literature data, the glass transition temperature of poly(2-cyanoethyl acrylate) , a closely related polymer, is reported to be 4°C .[5] While this provides a valuable reference point, the additional methyl group in poly(this compound) is expected to hinder chain rotation, likely resulting in a slightly higher Tg. For precise applications, experimental determination of the Tg for the specific PCEMA sample is crucial.
Factors Influencing the Glass Transition Temperature
The glass transition temperature is a sensitive property that is influenced by a variety of molecular and external factors. A thorough understanding of these factors is essential for tailoring the properties of poly(this compound) for specific applications.
| Factor | Effect on Tg | Causality |
| Molecular Weight | Increases with increasing molecular weight, up to a plateau. | Longer polymer chains have fewer chain ends, which have greater mobility. Increased entanglements in higher molecular weight polymers also restrict segmental motion. |
| Side Groups | Bulky or polar side groups increase Tg. | The cyanoethyl group in PCEMA is polar, leading to strong dipole-dipole interactions that restrict chain rotation. The ethyl group itself adds some steric hindrance. |
| Cross-linking | Increases Tg. | Covalent cross-links between polymer chains significantly reduce chain mobility, requiring more energy for segmental motion. |
| Plasticizers | Decreases Tg. | Plasticizers are small molecules that position themselves between polymer chains, increasing the free volume and reducing intermolecular forces, thereby enhancing chain mobility. |
| Heating/Cooling Rate | Apparent Tg increases with a faster heating rate. | At faster heating rates, the polymer chains have less time to respond to the temperature change, and the onset of segmental motion is observed at a higher temperature.[6] |
Experimental Determination of Glass Transition Temperature
The glass transition temperature of poly(this compound) can be accurately determined using several thermal analysis techniques. The most common and powerful methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the heat capacity of the polymer.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.[8] Ensure the sample is in good thermal contact with the bottom of the pan. Crimp the pan with a lid.[8]
-
Instrument Setup: Place the sample pan in the DSC cell and an empty, crimped aluminum pan as a reference.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well above the expected Tg (e.g., 50°C) to erase the thermal history of the sample.[7]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the expected Tg (e.g., -50°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10-20 °C/min) through the glass transition region.[7] The Tg is determined from this second heating scan.
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve. It can also be reported as the onset or endset of the transition.
Caption: Workflow for Tg determination by DSC.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the glass transition temperature.[2] It measures the mechanical properties of a material as a function of temperature, time, and frequency while the material is subjected to a sinusoidal stress.[2] The glass transition is characterized by a significant drop in the storage modulus (E'), representing the elastic portion, and a peak in the loss modulus (E'') and tan delta (the ratio of loss modulus to storage modulus), representing the viscous portion.[2]
-
Sample Preparation: Prepare a rectangular sample of poly(this compound) with well-defined dimensions (e.g., length, width, and thickness).
-
Instrument Setup: Mount the sample in the DMA instrument using an appropriate clamping system (e.g., single cantilever or tensile).
-
Test Parameters:
-
Frequency: Set a fixed frequency for the sinusoidal deformation (e.g., 1 Hz).
-
Strain Amplitude: Apply a small strain amplitude within the linear viscoelastic region of the material.
-
Temperature Program: Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) through the glass transition region.
-
-
Data Analysis: The glass transition temperature can be determined from the peak of the tan delta curve, the peak of the loss modulus (E'') curve, or the onset of the drop in the storage modulus (E') curve. The peak of the tan delta is a commonly reported value.[2]
Caption: Workflow for Tg determination by DMA.
Conclusion: A Cornerstone of Polymer Characterization
The glass transition temperature is a fundamental property of poly(this compound) that governs its physical state and performance characteristics. This in-depth guide has elucidated the molecular basis of the glass transition, provided a reference value for the Tg of a closely related polymer, and detailed the key factors that influence this property. Furthermore, comprehensive, step-by-step protocols for the experimental determination of Tg using DSC and DMA have been presented to empower researchers in their material characterization endeavors. A thorough understanding and precise measurement of the glass transition temperature are indispensable for the successful application of poly(this compound) in drug development, advanced materials, and other scientific pursuits.
References
- NPTEL. (2020). 22 Glass Transition | Part 1 | Polymers Concepts, Properties, Uses & Sustainability.
- The Madison Group. (n.d.).
- Wikipedia. (2023). Glass transition.
- Thermal Support. (n.d.). Measurement of Tg by DSC.
- Li, Y.-L., Jia, X.-M., Zhang, X.-Z., Lu, Z.-Y., & Qian, H.-J. (2022). Effect of the polar group content on the glass transition temperature of ROMP copolymers.
- University of Southern Mississippi. (n.d.).
- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- ACS Publications. (n.d.).
- Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
Sources
- 1. Glass transition - Wikipedia [en.wikipedia.org]
- 2. madisongroup.com [madisongroup.com]
- 3. youtube.com [youtube.com]
- 4. Effect of the polar group content on the glass transition temperature of ROMP copolymers - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01229D [pubs.rsc.org]
- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
potential hazards and toxicity of 2-Cyanoethyl methacrylate
An In-depth Technical Guide to the Potential Hazards and Toxicity of 2-Cyanoethyl Methacrylate
Introduction
This compound (CEMA) is a unique monomer characterized by its methacrylate functionality, which allows for ready polymerization, and a pendant cyano group.[1] This chemical structure lends itself to a variety of specialized applications, including the synthesis of base-compatible polymers, adhesion promotion, and rubber vulcanization.[1] It is also utilized in photocurable resists for electronic components and as a chemical intermediate.[][3] Despite its utility, the presence of both a reactive methacrylate group and a nitrile (cyano) group necessitates a thorough understanding of its potential hazards and toxicity. This is particularly critical for researchers, scientists, and drug development professionals who may handle this compound or its polymeric derivatives, where residual monomer can be a concern.[4][5]
This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing data from safety datasheets, toxicological studies of related compounds, and established chemical principles. We will delve into its physicochemical properties, mechanisms of toxicity, specific toxicological endpoints, and provide field-proven protocols for its assessment, ensuring a self-validating system of scientific integrity for professionals in the field.
Physicochemical Properties and Reactivity
Understanding the fundamental chemical and physical properties of CEMA is the first step in a robust safety assessment. These properties govern its behavior in experimental settings and its potential for interaction with biological systems.
Chemical Identity:
-
IUPAC Name: 2-cyanoethyl 2-methylprop-2-enoate[6]
-
CAS Number: 4513-53-5[6]
-
Molecular Formula: C₇H₉NO₂[6]
-
Molecular Weight: 139.15 g/mol [6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, light yellow liquid | [1] |
| Boiling Point | 108 °C @ 2 mmHg | |
| Flash Point | 124 °C (Open Cup) | [7] |
| Density | 1.0498 g/cm³ @ 20°C | [1] |
| Refractive Index | 1.4454 @ 20°C | [1] |
| Solubility in Water | Soluble | [7] |
| Vapor Density | 4.3 (Air = 1) | [7] |
Reactivity Profile: The reactivity of CEMA is dominated by two key functional groups: the methacrylate ester and the nitrile.
-
Polymerization: Like other methacrylates, CEMA can undergo rapid, exothermic polymerization, especially when exposed to heat, light, or radical initiators.[7] This reactivity is harnessed in its applications but poses a significant hazard if uncontrolled.[8] To prevent spontaneous polymerization during storage, CEMA is typically supplied with an inhibitor, such as Monomethyl Ether Hydroquinone (MEHQ).[1] The effectiveness of such phenolic inhibitors is dependent on the presence of oxygen, meaning the monomer should be stored under air rather than an inert atmosphere.[7]
-
Nitrile Group: The cyano group adds polarity to the molecule.[] Upon decomposition at high temperatures, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[7]
-
Hydrolysis: The ester linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield methacrylic acid and 3-hydroxypropionitrile.
Hazard Identification and Global Harmonized System (GHS) Classification
CEMA is classified as a hazardous substance with significant acute toxicity. The GHS classification highlights the primary dangers associated with its handling.[7][9][10]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications mandate stringent handling procedures. The substance is designated as "Danger" and requires immediate medical attention following significant exposure.[9][10]
Toxicokinetics and Proposed Metabolic Pathway
While specific metabolic studies for CEMA are not widely published, its metabolism can be inferred from its constituent functional groups and related compounds like acrylonitrile and other methacrylate esters.
-
Absorption: Due to its moderate lipophilicity and low molecular weight, CEMA is likely to be readily absorbed through dermal contact, inhalation, and ingestion.[11][12]
-
Distribution: Following absorption, it would be distributed systemically.
-
Metabolism: The primary metabolic pathways are anticipated to be:
-
Ester Hydrolysis: Carboxylesterases, prevalent in the liver and other tissues, are likely to hydrolyze the ester bond, yielding methacrylic acid and 3-hydroxypropionitrile. Methacrylic acid is a common metabolite of many methacrylate esters.[13]
-
Glutathione (GSH) Conjugation: The electrophilic nature of the acrylate structure makes it a target for nucleophilic attack by glutathione (GSH), a key cellular antioxidant. This detoxification pathway, common for methacrylates, can lead to the depletion of cellular GSH stores.[4][5] The cyanoethyl moiety itself is structurally similar to acrylonitrile, which is known to be metabolized to N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA), a urinary biomarker.[14] It is plausible that CEMA undergoes a similar conjugation, leading to the formation of mercapturic acid derivatives.
-
-
Excretion: The resulting metabolites, being more water-soluble, are expected to be excreted primarily via urine.
Caption: Proposed metabolic pathway for this compound.
Mechanisms of Toxicity
The toxicity of CEMA is likely multifactorial, stemming from its chemical reactivity. The primary proposed mechanisms are shared with other reactive methacrylate monomers.
-
Depletion of Cellular Glutathione (GSH): The α,β-unsaturated carbonyl structure of the methacrylate moiety is a classic Michael acceptor. It can react non-enzymatically or via glutathione S-transferases (GSTs) with the nucleophilic thiol group of glutathione.[4] Significant depletion of the cellular GSH pool compromises the cell's primary defense against oxidative stress, rendering it vulnerable to damage from reactive oxygen species (ROS). Studies on monomers like HEMA and TEGDMA have confirmed their ability to deplete intracellular GSH.[4][5]
-
Oxidative Stress and ROS Formation: By depleting GSH, CEMA can disrupt the cellular redox balance, leading to oxidative stress. This state is characterized by an accumulation of ROS, which can damage vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.[15]
-
Direct Cytotoxicity: As a reactive molecule, CEMA can directly interact with cellular macromolecules. It can form covalent adducts with proteins, altering their structure and function, and potentially leading to enzyme inhibition and disruption of cellular signaling pathways. This direct interaction contributes to its observed cytotoxicity.
Caption: Proposed mechanism of CEMA-induced cellular toxicity.
Toxicological Endpoints
Acute Toxicity
CEMA exhibits high acute toxicity via oral and dermal routes.
Table 3: Acute Toxicity Data for 2-Cyanoethyl Acrylate *
| Route | Species | Value | Classification |
| Oral | Rat | LD50: 180 mg/kg | Toxic if swallowed |
| Dermal | Rabbit | LD50: 235.4 mg/kg | Toxic in contact with skin |
Source:[10]. Note: Data is for 2-Cyanoethyl Acrylate, a closely related structure.
Accidental ingestion may cause serious damage to health, with the potential to be fatal.[11]
Irritation and Sensitization
-
Skin and Eye Irritation: CEMA is classified as a skin and eye irritant.[7][10] Contact can cause redness, inflammation, and pain. In the eyes, it can cause serious irritation, potentially leading to damage.[9][11] Lower molecular weight acrylic acid esters are generally known to be irritants to the skin, eyes, and mucous membranes.[7]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, with symptoms including coughing and shortness of breath.[9][16]
-
Skin Sensitization: Like many methacrylates, there is a potential for CEMA to act as a skin sensitizer, meaning repeated contact could lead to an allergic skin reaction (allergic contact dermatitis).[7][17]
Genotoxicity
The genotoxic potential of CEMA has not been extensively studied. However, data from the broader class of lower alkyl methacrylates provides valuable insight. Generally, these compounds are negative for gene mutations in bacterial assays (e.g., Ames test).[13][18][19] Some methacrylates have shown evidence of causing chromosomal aberrations (clastogenicity) in in vitro mammalian cell tests, but typically only at high concentrations that also cause significant cytotoxicity.[13][19] Crucially, in vivo studies on representative methacrylates like MMA have not shown convincing evidence of genotoxic effects.[18][19][20] Therefore, the overall assessment for the methacrylate ester class is that they are not considered genotoxic in vivo.[18]
Cytotoxicity
Unpolymerized methacrylate monomers are known to be cytotoxic in vitro.[4][21][22] The leakage of such monomers from polymer-based materials (e.g., in dental or medical applications) is a primary source of concern.[4][5] The cytotoxicity is concentration-dependent and is related to the mechanisms described above, namely GSH depletion and oxidative stress.[4][15] Different methacrylates exhibit varying levels of cytotoxicity, which can be influenced by factors like lipophilicity and the presence of specific functional groups.[21] Given its high reactivity and acute toxicity, CEMA is expected to be significantly cytotoxic in cell culture models.
Risk Assessment and Safe Handling
A rigorous approach to handling CEMA is non-negotiable.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][12] A closed system is recommended for larger quantities.[10] Safety showers and eye wash stations must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.[10]
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber, Viton). Natural rubber and PVC may be unsuitable.[11] Always check the glove manufacturer's specifications for resistance to methacrylates and nitriles.
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron and long-sleeved clothing.[11][12] Contaminated clothing must be removed immediately and laundered before reuse.[9]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., oxidizing agents, reducing agents, amines, water).[1][12] Keep containers tightly sealed and protected from physical damage.[9] Store at refrigerated temperatures (e.g., 4°C) as recommended by the supplier.[3]
-
Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Do not allow waste to enter drains.[9] All waste must be disposed of in accordance with local, state, and federal regulations.[7]
Experimental Protocols for Toxicological Assessment
To ensure the safe application of materials derived from CEMA, particularly in biomedical contexts, a self-validating system of toxicological testing is essential. Below are standard methodologies for assessing key endpoints.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of CEMA that reduces the viability of a cultured cell line by 50% (IC₅₀).
Materials:
-
L929 fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound (CEMA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[23]
-
Preparation of Test Compound: Prepare a stock solution of CEMA in DMSO. Create a serial dilution of CEMA in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 mM to 10 mM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).
-
Cell Exposure: After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of CEMA (and controls).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the exposure period, add 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control: Viability (%) = (Absorbance_sample / Absorbance_control) * 100. Plot the viability against the logarithm of CEMA concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a valuable but hazardous chemical monomer. Its toxicity profile is characterized by high acute toxicity via all major routes of exposure, significant irritation to the skin, eyes, and respiratory system, and a potential for skin sensitization. The underlying mechanisms of toxicity are believed to involve the depletion of cellular glutathione and the induction of oxidative stress, common traits for reactive methacrylate esters. While not expected to be genotoxic in vivo, its high reactivity and cytotoxicity demand meticulous adherence to safety protocols, including the use of appropriate engineering controls and comprehensive personal protective equipment. For professionals in research and drug development, a thorough understanding and quantification of the cytotoxic potential of any residual CEMA monomer in final polymeric materials is a critical step in ensuring biocompatibility and regulatory compliance.
References
-
Bimax Chemicals. (n.d.). BIMAX® 2-CEMA Technical Data Sheet. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Methacrylates. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Methyl Methacrylate. Retrieved from [Link]
-
Hatsukami, D. K., et al. (2018). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 20(10), 1259–1263. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7825, 2-Cyanoethyl acrylate. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]
-
Paula, D. M., et al. (2011). Assessment of methyl methacrylate genotoxicity by the micronucleus test. Journal of Applied Oral Science, 19(5), 453-457. Available at: [Link]
-
Pawlowska, E., et al. (2010). Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 696(2), 122-129. Available at: [Link]
-
G. K. P. D. (2020). Biocompatible alkyl cyanoacrylate and their derivatives as bio-adhesives. ResearchGate. Retrieved from [Link]
-
Nocca, G., et al. (2013). Cell toxicity of methacrylate monomers-the role of glutathione adduct formation. Journal of Biomedical Materials Research Part A, 101(11), 3194-3201. Available at: [Link]
-
Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research, 37(4), 517-524. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021, May 24). MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Cyanoacrylates Safety Profile. Retrieved from [Link]
-
Nocca, G., et al. (2013). Cell toxicity of methacrylate monomers-The role of glutathione adduct formation. ResearchGate. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Methacrylates and Genotoxicity. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). Cyanoacrylates - Draft evaluation statement. Retrieved from [Link]
-
Samani, T. D., et al. (2015). Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. Materials Research, 18(Suppl. 2), 22-28. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of methyl methacrylate (MMA) and related compounds and their interaction with dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for biomembranes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Assessment of methyl methacrylate genotoxicity by the micronucleus test. Retrieved from [Link]
-
Lee, B. P., et al. (2014). Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Application. Biomedical Engineering: From Theory to Applications. Available at: [Link]
-
Fujisawa, S., et al. (2019). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences, 20(15), 3608. Available at: [Link]
-
Deb, S., & G. K., P. D. (2018). Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. Journal of the Mechanical Behavior of Biomedical Materials, 82, 146-157. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20399768, 2-(2-Cyanoacetamido)ethyl methacrylate. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Genotoxicity Technical Summary. Retrieved from [Link]
-
L. J. T. (2017). The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds. Food and Chemical Toxicology, 109(Pt 1), 143-148. Available at: [Link]
-
ResearchGate. (n.d.). Metabolism of methyl methacrylate. Retrieved from [Link]
-
Lee, Y. K., et al. (2012). Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. Journal of Endodontics, 38(10), 1368-1371. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity and genotoxicity of glycidyl methacrylate. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 3. polysciences.com [polysciences.com]
- 4. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. 2-Cyanoethyl acrylate | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Genotoxicity | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 14. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Methacrylates - Chemical Safety Facts [chemicalsafetyfacts.org]
- 18. Methacrylates and Genotoxicity | Explore Methacrylate Safety — Methacrylate Producers Association, Inc. [mpausa.org]
- 19. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of methyl methacrylate genotoxicity by the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the RAFT Polymerization of 2-Cyanoethyl Methacrylate
Introduction: Precision in Polymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization techniques, offering unparalleled control over polymer molecular weight, dispersity, and architecture.[1] This powerful tool enables the synthesis of well-defined polymers with complex structures such as block copolymers, star polymers, and comb-like polymers.[1] The monomer, 2-Cyanoethyl methacrylate (CEMA), presents a unique combination of a readily polymerizable methacrylate group and a polar cyanoethyl pendant group.[2] This functionality makes poly(this compound) (PCEMA) a valuable material for applications requiring specific solubility, adhesion properties, and potential for post-polymerization modification. This guide provides a comprehensive overview and detailed protocols for the successful RAFT polymerization of CEMA, tailored for researchers and professionals in materials science and drug development.
The Mechanism of RAFT Polymerization: A Controlled Exchange
The elegance of RAFT polymerization lies in the dynamic equilibrium established by a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA).[1] This process involves a series of reversible addition-fragmentation steps that regulate the growth of polymer chains. The choice of RAFT agent is critical and depends on the monomer being polymerized.[3] For methacrylates like CEMA, dithioesters and trithiocarbonates are generally effective.[3]
The polymerization proceeds through the following key stages:
-
Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals.[1]
-
Chain Propagation: The primary radicals add to monomer units, initiating the growth of polymer chains.
-
Reversible Chain Transfer: The growing polymer radical reversibly adds to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate further polymerization. This rapid and reversible transfer ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
-
Termination: As in conventional radical polymerization, termination occurs through coupling or disproportionation of radicals, though at a much lower frequency due to the low concentration of active radicals at any given time.
Caption: The core mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of this compound
This protocol details a representative procedure for the synthesis of PCEMA with a target molecular weight and low dispersity.
Materials
-
Monomer: this compound (CEMA, >92%)[2]
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-dioxane or toluene
-
Inhibitor Remover: Basic alumina
-
Precipitation Solvent: Cold methanol or hexane
-
Degassing Equipment: Schlenk line or glovebox
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Oil bath with a temperature controller
-
Vacuum pump
Procedure
-
Monomer Purification: Pass CEMA through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).[2]
-
Reaction Setup:
-
In a typical experiment targeting a degree of polymerization (DP) of 100, add the following to a Schlenk flask:
-
CEMA (e.g., 2.0 g, 14.37 mmol)
-
RAFT Agent (e.g., CPAD, 40.1 mg, 0.144 mmol, for a [M]/[CTA] ratio of 100)
-
AIBN (e.g., 4.7 mg, 0.0287 mmol, for a [CTA]/[I] ratio of 5)
-
Anhydrous solvent (e.g., 1,4-dioxane, 4 mL)
-
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[4] This is crucial as oxygen can inhibit radical polymerization.
-
-
Polymerization:
-
After the final thaw and backfilling with an inert gas (nitrogen or argon), place the flask in a preheated oil bath at 70 °C.[5]
-
Stir the reaction mixture for the desired time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.
-
-
Monitoring the Reaction:
-
To monitor monomer conversion, periodically take small aliquots from the reaction mixture via a degassed syringe.
-
Analyze the aliquots by ¹H NMR spectroscopy. Conversion can be calculated by comparing the integration of the monomer vinyl peaks with a stable internal standard or the polymer backbone peaks.
-
-
Quenching and Isolation:
-
After the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.
¹H NMR Spectroscopy
¹H NMR is used to determine the polymer structure and to calculate monomer conversion.
-
Expected Chemical Shifts (in CDCl₃):
-
Polymer Backbone (CH₂): ~1.8-2.1 ppm (broad)
-
Polymer Backbone (C-CH₃): ~0.9-1.2 ppm (broad)
-
-O-CH₂-: ~4.2 ppm (broad)
-
-CH₂-CN: ~2.8 ppm (broad)
-
-
Monomer Vinyl Protons: ~5.6 and 6.1 ppm (disappear as polymerization proceeds)
Gel Permeation Chromatography (GPC/SEC)
GPC is employed to determine the molecular weight (Mₙ) and dispersity (Đ or PDI) of the polymer.
-
Typical Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns
-
Calibration: Polystyrene or poly(methyl methacrylate) standards
-
-
Expected Results: A successful RAFT polymerization will yield a polymer with a narrow and symmetrical GPC trace, indicating a low dispersity (typically Đ < 1.3).
Data Summary
| Parameter | Method | Expected Outcome |
| Monomer Conversion | ¹H NMR | Dependent on reaction time; can reach >95%[6] |
| Number-Average Molecular Weight (Mₙ) | GPC/SEC | Close to the theoretical Mₙ calculated from the [M]/[CTA] ratio and conversion |
| Dispersity (Đ) | GPC/SEC | Low, typically < 1.3[6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Dispersity (Đ > 1.5) | - Inefficient RAFT agent- Too high initiator concentration- Presence of oxygen | - Select a more appropriate RAFT agent for methacrylates- Decrease the [I]/[CTA] ratio- Ensure thorough degassing |
| Low Monomer Conversion | - Low reaction temperature- Insufficient reaction time- Inactive initiator | - Increase the reaction temperature (within the initiator's optimal range)- Extend the polymerization time- Use a fresh batch of initiator |
| Bimodal GPC Trace | - Incomplete initiation by the RAFT agent- Chain transfer to solvent or monomer | - Allow for a pre-equilibration period at a lower temperature- Choose a solvent with a low chain transfer constant |
Experimental Workflow Visualization
Caption: A streamlined workflow for the RAFT polymerization of CEMA.
Conclusion
The RAFT polymerization of this compound provides a robust and versatile method for synthesizing well-defined polymers with unique functionalities. By carefully selecting the RAFT agent, controlling the reaction conditions, and performing thorough characterization, researchers can produce high-quality PCEMA tailored for a wide range of applications in drug development, advanced materials, and nanotechnology. The protocols and guidelines presented herein serve as a comprehensive resource for achieving success in this endeavor.
References
-
MDPI. (2022, February 28). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Retrieved from [Link]
-
Bimax. 2-CEMA Applications Typical Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers. Retrieved from [Link]
-
YouTube. (2022, April 19). RAFT Polymerization - Reaction Setup. Retrieved from [Link]
-
ResearchGate. (2025, August 6). RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent. Retrieved from [Link]
-
PubMed. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Retrieved from [Link]
-
ResearchGate. (2025, November 26). Preparation and NMR Characterization of Polyethyl-2-cyanoacrylate Nanocapsules. Retrieved from [Link]
-
PubMed. Preparation and characterization of polyethyl-2-cyanoacrylate nanocapsules containing antiepileptic drugs. Retrieved from [Link]
-
ACS Publications. (2021, October 8). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Retrieved from [Link]
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]
-
PubMed Central. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Retrieved from [Link]
-
ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym. Retrieved from [Link]
-
AFINITICA. The microstructure of poly(ethyl cyanoacrylate). Retrieved from [Link]
-
PubMed Central. Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
The Rising Star of Flexible Electronics: Applications of Poly(2-cyanoethyl methacrylate)
In the rapidly evolving landscape of flexible and printed electronics, the demand for high-performance dielectric materials is paramount. Poly(2-cyanoethyl methacrylate) (PCEtMA) is emerging as a compelling candidate due to its unique combination of a high dielectric constant, good processability, and mechanical flexibility. This technical guide provides an in-depth exploration of the applications of PCEtMA in electronic devices, offering detailed protocols and insights for researchers, scientists, and professionals in materials science and electronics engineering.
Unveiling the Potential: Why Poly(this compound)?
The key to PCEtMA's utility in electronics lies in its molecular structure. The pendant cyanoethyl group (-CH₂CH₂C≡N) possesses a large dipole moment. When subjected to an electric field, these dipoles align, leading to a high dielectric constant (κ). This property is crucial for the miniaturization of electronic components, as it allows for the storage of more energy in a smaller volume.
Compared to commonly used polymer dielectrics like poly(methyl methacrylate) (PMMA), which has a low dielectric constant, PCEtMA offers the potential for fabricating devices that operate at lower voltages and have higher capacitance densities. Furthermore, its methacrylate backbone provides good solubility in common organic solvents and allows for the formation of uniform, thin films through solution-based techniques compatible with large-area and flexible electronics manufacturing.
Core Applications and Enabling Protocols
The high dielectric constant of PCEtMA makes it a versatile material for a range of electronic applications. This section delves into the most promising areas and provides detailed protocols for device fabrication and characterization.
High-Capacitance Density Capacitors
The ability to store electrical energy is fundamental to electronic circuits. PCEtMA's high dielectric constant allows for the fabrication of capacitors with significantly higher capacitance density compared to those using conventional polymer dielectrics. This is particularly advantageous for applications in energy storage and power management in flexible and wearable devices.
This protocol is adapted from a study on a similar high-κ polymer, poly(2-cyanoethyl vinyl ether), blended with PMMA, which demonstrates a method to enhance both the dielectric constant and thermal stability.[1][2] Blending PCEtMA with PMMA can improve the film-forming properties and mechanical robustness.
Materials and Equipment:
-
Poly(this compound) (PCEtMA)
-
Poly(methyl methacrylate) (PMMA, Mw = 996,000)[3]
-
N,N-dimethylformamide (DMF)[3]
-
Substrate: Indium Tin Oxide (ITO)-coated glass or flexible PET
-
Metal for top electrode (e.g., Aluminum, Gold)
-
Spin coater
-
Vacuum oven
-
Thermal evaporator
-
LCR meter for electrical characterization
Procedure:
-
Solution Preparation:
-
Prepare separate solutions of PCEtMA and PMMA in DMF at a concentration of 50 mg/mL.
-
Create a blend solution by mixing the PCEtMA and PMMA solutions at a desired weight ratio (e.g., 70:30 PCEtMA:PMMA). Stir the solution for at least 12 hours to ensure homogeneity.
-
-
Substrate Cleaning:
-
Sonically clean the ITO substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and bake at 120 °C for 10 minutes to remove any residual moisture.
-
-
Thin Film Deposition:
-
Deposit the PCEtMA/PMMA blend solution onto the cleaned ITO substrate using a spin coater. A typical spin coating recipe would be 500 rpm for 10 seconds followed by 3000 rpm for 60 seconds. This should be optimized to achieve the desired film thickness.
-
Anneal the film in a vacuum oven at 80 °C for 1 hour to remove the solvent.
-
-
Top Electrode Deposition:
-
Deposit the top metal electrode (e.g., 100 nm of Aluminum) through a shadow mask using a thermal evaporator. The shadow mask will define the area of the capacitor.
-
-
Characterization:
-
Measure the capacitance and dielectric loss of the fabricated capacitor over a range of frequencies using an LCR meter.
-
Calculate the dielectric constant (κ) using the formula: κ = (C * d) / (ε₀ * A), where C is the capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.
-
Perform current-voltage (I-V) measurements to determine the leakage current and breakdown voltage of the dielectric film.
-
Expected Results:
The PCEtMA/PMMA blend is expected to exhibit a significantly higher dielectric constant compared to pure PMMA. The capacitance will be stable over a certain frequency range, and the leakage current should be low for a good quality dielectric film.
| Property | Expected Value Range |
| Dielectric Constant (κ) | 10 - 20 |
| Dielectric Loss (tan δ) | < 0.05 at 1 kHz |
| Leakage Current Density | < 10⁻⁶ A/cm² at 1 MV/cm |
| Breakdown Strength | > 2 MV/cm |
Low-Voltage Organic Thin-Film Transistors (OTFTs)
The gate dielectric is a critical component in a thin-film transistor, controlling the charge accumulation in the semiconductor channel. A high-κ gate dielectric like PCEtMA enables strong capacitive coupling, allowing for transistor operation at lower gate voltages. This is crucial for portable and low-power electronic applications.
This protocol is based on a study of a copolymer of 2-cyanoethyl acrylate, a structurally similar monomer to this compound, which demonstrated excellent performance as a high-κ gate dielectric.[4]
Materials and Equipment:
-
Substrate: Glass or flexible polyimide (PI)
-
Source/Drain Electrode Material: Gold (Au)
-
Organic Semiconductor: e.g., Pentacene, P3HT
-
PCEtMA or a copolymer containing 2-cyanoethyl acrylate
-
Initiator for polymerization (if synthesizing the polymer)
-
Solvent for the dielectric (e.g., propylene glycol monomethyl ether acetate - PGMEA)
-
Gate Electrode Material: Aluminum (Al)
-
Photolithography equipment (for patterning source/drain electrodes)
-
Thermal evaporator
-
Spin coater
-
Vacuum oven
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation and Source/Drain Patterning:
-
Clean the substrate as described in Protocol 1.
-
Deposit and pattern the source and drain electrodes (e.g., 50 nm Au with a 5 nm Cr adhesion layer) using photolithography and lift-off or thermal evaporation through a shadow mask.
-
-
Organic Semiconductor Deposition:
-
Deposit the organic semiconductor layer (e.g., 50 nm of Pentacene) by thermal evaporation in a high-vacuum chamber. The substrate should be held at room temperature during deposition.
-
-
Gate Dielectric Deposition:
-
Prepare a solution of the PCEtMA-based polymer in a suitable solvent (e.g., 5 wt% in PGMEA).
-
Spin-coat the dielectric solution onto the semiconductor layer. The spin speed and time should be optimized to achieve a uniform film of desired thickness (e.g., 100-200 nm).
-
Anneal the dielectric film at a temperature compatible with the organic semiconductor (e.g., 80-100 °C) in a vacuum or inert atmosphere to remove residual solvent.
-
-
Gate Electrode Deposition:
-
Deposit the gate electrode (e.g., 100 nm of Al) on top of the dielectric layer through a shadow mask using thermal evaporation.
-
-
Characterization:
-
Measure the transfer and output characteristics of the OTFT using a semiconductor parameter analyzer.
-
From the transfer characteristics, extract key performance metrics such as field-effect mobility (μ), threshold voltage (Vth), and on/off current ratio.
-
Expected Performance:
The use of a high-κ PCEtMA-based dielectric is expected to result in a low operating voltage (typically below 5V) and a high on/off ratio.
| Parameter | Expected Value |
| Operating Voltage | < 5 V |
| Field-Effect Mobility (μ) | > 0.1 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | < -1 V (for p-type) |
Emerging Frontiers: Energy Storage and Sensing
Beyond capacitors and transistors, the unique properties of PCEtMA open doors to other advanced electronic applications.
High Energy Density Dielectric for Energy Storage
The energy stored in a capacitor is proportional to both the dielectric constant and the square of the breakdown strength. While PCEtMA offers a high dielectric constant, its breakdown strength is also a critical parameter for energy storage applications. Research into PCEtMA-based nanocomposites, where high-breakdown-strength nanofillers are incorporated into the polymer matrix, is a promising avenue to enhance the energy density.
While a specific protocol for PCEtMA-based energy storage nanocomposites is still an active area of research, the general approach involves:
-
Nanofiller Selection and Surface Modification: Choosing appropriate nanofillers (e.g., BaTiO₃, TiO₂) and modifying their surface to ensure good dispersion and interfacial compatibility with the PCEtMA matrix.
-
Nanocomposite Formulation: Dispersing the surface-modified nanofillers into a solution of PCEtMA.
-
Thin Film Fabrication: Casting the nanocomposite solution into a thin film using techniques like spin coating or doctor blading.
-
Device Fabrication and Characterization: Fabricating a capacitor structure and measuring its charge-discharge characteristics to determine the energy storage density and efficiency.
Functional Material for Chemical Sensors
The polar nature of the cyanoethyl group in PCEtMA can be exploited for sensing applications. The interaction of the polymer with certain analytes can alter its dielectric properties or mass, which can be detected electronically. For example, PCEtMA could be used as a sensitive layer in a capacitive sensor, where the adsorption of analyte molecules causes a change in capacitance.
A conceptual workflow for developing a PCEtMA-based capacitive sensor would involve:
Caption: Workflow for a PCEtMA-based capacitive sensor.
Synthesis and Characterization of PCEtMA
For researchers looking to work with PCEtMA, understanding its synthesis and characterization is crucial.
Synthesis of Poly(this compound)
PCEtMA is typically synthesized via free-radical polymerization of the this compound monomer. Anionic polymerization can also be employed for better control over the molecular weight and polydispersity, which is often desirable for electronic applications.[5]
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of PCEtMA.
Characterization Techniques
A comprehensive characterization of PCEtMA is essential to ensure its quality and suitability for electronic applications.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, especially the nitrile (-C≡N) group.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is crucial for understanding the thermal stability of the polymer.
-
Broadband Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss as a function of frequency and temperature.
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the thin films.
-
Ellipsometry: To accurately measure the thickness of the thin films.
Conclusion and Future Outlook
Poly(this compound) stands out as a high-potential dielectric material for the next generation of flexible and printed electronics. Its high dielectric constant, combined with good solution processability, paves the way for low-power, high-performance devices. While research is ongoing to further optimize its properties and explore its full range of applications, the protocols and insights provided in this guide offer a solid foundation for scientists and engineers to harness the potential of PCEtMA. Future research directions will likely focus on the development of novel PCEtMA-based copolymers and nanocomposites with tailored properties for specific applications in energy storage, sensing, and beyond.
References
-
Piana, F., Kredatusová, J., Paruzel, B., & Pfleger, J. (2017). Polymer blends of poly(2-cyanoethyl vinyl ether) and poly(methyl methacrylate) with improved dielectric properties for flexible electronics. eXPRESS Polymer Letters, 11(9), 731–737. [Link]
- BIMAX®. (n.d.). 2-CEMA.
-
Piana, F., Kredatusová, J., Paruzel, B., & Pfleger, J. (2017). Polymer blends of poly(2-cyanoethyl vinyl ether) and poly(methyl methacrylate) with improved dielectric properties for flexible electronics. ResearchGate. [Link]
-
Gaina, C., Gaina, V., & Cristea, M. (2010). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of Magnetism and Magnetic Materials, 322(9-12), 1334-1339. [Link]
- Horti, N. C., Mathapati, S. I., Banapurmath, N. R., Pujari, V. S., Inamdar, S. R., & Kamatagi, M. D. (2017). Preparation and Characterization of Pristine PMMA and PVDF Thin Film using Solution Casting Process for Optoelectronic Devices. Indian Journal of Science and Technology, 10(23), 1-6.
-
Li, L., Feng, R., Zhang, Y., & Dong, L. (2020). Achieve High Dielectric and Energy-Storage Density Properties by Employing Cyanoethyl Cellulose as Fillers in PVDF-Based Polymer Composites. Polymers, 12(6), 1386. [Link]
- Chen, H. L., & Chen, Y. F. (2007). Study of organic thin film transistor with polymethylmethacrylate as a dielectric layer. Journal of Applied Physics, 101(11), 114506.
- Al-Bataineh, Q. M., Alsaad, A., Ahmad, A. A., & Telfah, A. (2020). Regular Article. Physical Chemistry Research, 8(3), 475-492.
-
Wang, C., He, B., & Li, Q. (2019). Polymer-Based Gate Dielectrics for Organic Field-Effect Transistors. Chemistry of Materials, 31(15), 5343-5373. [Link]
- Piana, F., Kredatusová, J., Paruzel, B., & Pfleger, J. (2017). Polymer blends of poly(2-cyanoethyl vinyl ether) and poly(methyl methacrylate) with improved dielectric properties for flexible electronics. eXPRESS Polymer Letters, 11(9), 731-737.
-
Choi, J., Kang, J., Lee, C., Jeong, K., & Im, S. G. (2020). Heavily Crosslinked, High-k Ultrathin Polymer Dielectrics for Flexible, Low-Power Organic Thin-Film Transistors (OTFTs). Advanced Functional Materials, 30(35), 2002983. [Link]
-
Wang, G., Huang, X., & Jiang, P. (2018). High-Dielectric-Constant (High-k) Polymer Composites. Advanced Materials, 30(47), 1801213. [Link]
-
Yilmaz, F., & Oner, F. (2019). Investigation of the Performance of Poly(Methyl-Acrylate) as a Gate Dielectric in Organic Thin-Film Transistors. Journal of Electronic Materials, 48(10), 6435-6442. [Link]
- Thomas, P., & Thomas, S. (2014). High Permittivity Poly (methyl methacrylate)/Sr2TiMnO6 Composites for high energy storage capacitor application. International Journal of Pure and Applied Physics, 10(1), 1-6.
-
Gu, X., & Li, Q. (2019). Polymer-Based Gate Dielectrics for Organic Field-Effect Transistors. Advanced Materials, 31(39), 1902795. [Link]
Sources
Application Notes & Protocols: A Guide to the Preparation of 2-Cyanoethyl Methacrylate Polymer Monoliths
Introduction: The Role of 2-Cyanoethyl Methacrylate in Advanced Polymer Monoliths
Polymer monoliths represent a significant advancement in separation science, offering a continuous, porous stationary phase within a column or device.[1] Unlike traditional packed-particle columns, monoliths consist of a single, rigid macroporous polymer rod. This unique structure provides high hydraulic permeability, allowing for rapid separations at low backpressures due to the dominance of convective mass transfer over diffusion.[2] The performance and selectivity of these monoliths are largely dictated by the chemical nature of the monomers used in their synthesis.[3]
Among the diverse array of functional monomers, this compound (CEMA) has emerged as a valuable building block for creating monoliths with unique polarity and reactivity. The pendant cyanoethyl group imparts a moderate hydrophilicity and specific interactions, making CEMA-based monoliths particularly useful for a range of chromatographic applications, including the separation of small molecules, peptides, and proteins.[4][5] This guide provides an in-depth exploration of CEMA, detailing its properties, a comprehensive protocol for monolith synthesis, methods for characterization, and critical safety considerations for researchers and drug development professionals.
Physicochemical Properties of this compound (CEMA)
Understanding the properties of CEMA is fundamental to designing a successful polymerization protocol. CEMA is a methacrylate ester distinguished by a terminal nitrile (-C≡N) group. This group's electron-withdrawing nature and ability to participate in dipole-dipole interactions significantly influence the final polymer's surface chemistry.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO₂ | [6] |
| Molecular Weight | 139.15 g/mol | [6][7] |
| Appearance | Clear, light yellow liquid | [7] |
| CAS Number | 4513-53-5 | [6] |
| Density (20°C) | 1.0498 g/cm³ | [7] |
| Refractive Index (20°C) | 1.4454 | [7] |
| Purity | >92.0% | [7] |
| Key Feature | Readily polymerizable via methacrylate group; pendant cyano group offers base compatibility and unique polarity. | [7] |
Synthesis of CEMA-Based Polymer Monoliths: A Workflow
The preparation of a CEMA-based monolith involves the free-radical copolymerization of the functional monomer (CEMA) and a crosslinking monomer in the presence of a porogenic solvent system.[5] This process, typically initiated by heat or UV radiation, results in a rigid, porous polymer network. The choice and ratio of the components in the polymerization mixture are critical for controlling the final morphology and, consequently, the chromatographic performance of the monolith.
Caption: Workflow for the preparation and application of a CEMA-based polymer monolith.
The Causality Behind Experimental Choices
The success of monolith synthesis hinges on the careful selection of its core components. The relationship between these inputs and the final monolith properties is complex but can be logically understood.
Caption: Influence of synthesis parameters on the final properties of the polymer monolith.
-
Monomer-to-Crosslinker Ratio: This ratio governs the rigidity and density of the polymer backbone. A higher crosslinker content generally leads to a more rigid structure with smaller micropores, increasing surface area but potentially reducing permeability.
-
Porogen System: This is arguably the most critical factor for controlling the macroporous structure. A binary solvent system is often used: one component is a "good" solvent for the forming polymer (a macroporogen, like cyclohexanol), and the other is a "poor" solvent or non-solvent (a microporogen, like dodecanol).[1] The interplay between these solvents during polymerization dictates when phase separation occurs, forming the characteristic interconnected globules and large through-pores of the monolith.
-
Initiator and Temperature: The concentration of the initiator (e.g., AIBN) and the polymerization temperature control the rate of polymerization. A faster reaction can lead to smaller polymer globules and a different porous architecture compared to a slower, more controlled polymerization.
Experimental Protocols
Protocol 1: Preparation of a Poly(CEMA-co-EDMA) Monolith
This protocol details the thermal in-situ preparation of a poly(this compound-co-ethylene glycol dimethacrylate) monolith within a fused silica capillary, a common format for capillary liquid chromatography.
Materials:
-
This compound (CEMA), inhibitor removed
-
Ethylene glycol dimethacrylate (EDMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexanol
-
1-Dodecanol
-
Methanol, HPLC grade
-
Fused silica capillary (e.g., 100 µm I.D.)
Equipment:
-
Sonicator
-
Vortex mixer
-
Syringe pump
-
Gas chromatograph or water bath for polymerization
-
HPLC system for washing and testing
Procedure:
-
Capillary Pre-treatment (Optional but Recommended): To ensure the monolith is covalently anchored to the capillary wall, first functionalize the inner surface with a vinylating agent (e.g., 3-(trimethoxysilyl)propyl methacrylate). This prevents the monolith from detaching due to shrinkage during polymerization.[8]
-
Preparation of the Polymerization Mixture:
-
In a clean glass vial, prepare the following mixture by weight percent (wt%):
-
This compound (CEMA): 15%
-
Ethylene glycol dimethacrylate (EDMA): 25%
-
Cyclohexanol: 48%
-
1-Dodecanol: 12%
-
-
This composition provides a good starting point; optimization may be required based on desired performance.
-
-
Initiator Addition:
-
Add AIBN to the mixture at a concentration of 1 wt% relative to the total monomer content (CEMA + EDMA).
-
-
Homogenization:
-
Thoroughly mix the solution using a vortex mixer.
-
Degas the mixture by sonicating for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Filling the Capillary:
-
Fill a syringe with the polymerization mixture.
-
Carefully introduce the mixture into the pre-treated fused silica capillary, ensuring no air bubbles are trapped.
-
-
Polymerization:
-
Seal both ends of the capillary with rubber septa.
-
Submerge the capillary in a water bath or place it in a GC oven set to 70°C for 20-24 hours. The heat will decompose the AIBN initiator, starting the free-radical polymerization process.
-
-
Post-Synthesis Washing:
-
After polymerization, carefully cut the ends of the capillary.
-
Connect the capillary to an HPLC pump.
-
Wash the newly formed monolith with methanol at a low flow rate (e.g., 0.2 µL/min) for at least 8 hours to completely remove the porogenic solvents and any unreacted components.
-
Protocol 2: Characterization and Validation
A protocol is only trustworthy if its outcome can be verified. Characterization confirms the successful synthesis of a porous monolith with the desired properties.
1. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Objective: To visualize the monolith's porous structure, including the size of the polymer globules and the through-pores.
-
Procedure:
-
Carefully fracture the capillary containing the monolith to expose a clean cross-section.
-
Mount the fractured capillary onto an SEM stub.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the cross-section using an SEM. A well-formed monolith will show a continuous bed of interconnected polymer globules.[5]
-
2. Chromatographic Performance Evaluation:
-
Objective: To assess the monolith's permeability and separation efficiency.
-
Procedure:
-
Install the washed monolithic capillary into an HPLC system.
-
Permeability Test: Equilibrate the column with a mobile phase (e.g., 80:20 acetonitrile:water). Measure the backpressure at several different flow rates. The low backpressure, even at higher flow rates, is a key characteristic of monolithic columns.[9]
-
Separation Test:
-
Prepare a standard test mixture. For a moderately polar column like poly-CEMA, a mixture of alkylbenzenes (e.g., toluene, ethylbenzene, propylbenzene) is suitable for evaluating reversed-phase characteristics.[5]
-
Inject the mixture and run a chromatogram.
-
Evaluate the separation based on resolution between peaks and peak symmetry. This confirms the monolith provides a functional stationary phase for separation.
-
-
Safety and Handling of this compound
As with all laboratory chemicals, safe handling of CEMA and its associated reagents is paramount.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Ventilation: Handle CEMA and the polymerization mixture in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Storage: Store CEMA at temperatures below 32°C, away from heat, direct sunlight, and ignition sources to prevent premature polymerization.[7]
-
Contact: Avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water.[7]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Conclusion
This compound is a highly effective functional monomer for the fabrication of polymer monoliths. Its unique cyanoethyl group provides a stationary phase with distinct polarity, suitable for a variety of challenging separations in research and drug development. By carefully controlling the synthesis parameters—particularly the porogen composition—researchers can tune the porous architecture to achieve high-speed and high-efficiency separations. The protocols and validation methods outlined in this guide provide a robust framework for the successful preparation and characterization of CEMA-based monolithic columns, empowering scientists to leverage this advanced technology in their analytical workflows.
References
-
Khalil, A. M. (2019). Porous polymeric monoliths: Design and preparation towards environmental applications. Biointerface Research in Applied Chemistry, 9(5), 4028-4041. [Link]
-
Bimax. (n.d.). BIMAX® 2-CEMA Technical Data Sheet. Gelest. [Link]
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2020). Recent developments and applications of polymer monolithic stationary phases. Journal of Separation Science, 43(1), 166-184. [Link]
-
Vlakh, E. G., & Tennikova, T. B. (2007). Preparation of methacrylate monoliths. Journal of Separation Science, 30(17), 2801-2813. [Link]
-
Vlakh, E. G., Levadnii, V. A., & Tennikova, T. B. (2018). Macroporous Polymer Monoliths in Thin Layer Format. Polymers, 10(12), 1358. [Link]
-
Collins, D., Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2019). Methacrylate Polymer Monoliths for Separation Applications. Polymers, 11(10), 1709. [Link]
-
Healy, J., Collins, D., Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2019). Methacrylate Polymer Monoliths for Separation Applications. ResearchGate. [Link]
-
Doniki, A., Sobiech, M., & Lämmerhofer, M. (2010). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 2(4), 733-752. [Link]
-
Viñas, P., Campillo, N., & Hernández-Córdoba, M. (2014). Recent Advances and Uses of Monolithic Columns for the Analysis of Residues and Contaminants in Food. Molecules, 19(11), 17560-17584. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7825, 2-Cyanoethyl acrylate. [Link]
-
Verstraeten, M., De Malsche, W., Op De Beeck, J., Eeltink, S., Desmet, G., & De Wael, K. (2016). Fabrication of a GMA-co-EDMA Monolith in a 2.0 mm i.d. Polypropylene Housing. Materials, 9(4), 241. [Link]
-
Adegoke, O. A. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 6(4), 335-342. [Link]
-
Lab-Training. (n.d.). Monolithic Chromatography and its Applications. [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Safe Handling Manuals. [Link]
-
Shu, S., Kobayashi, H., & Svec, F. (2012). Preparation of porous polymer monoliths featuring enhanced surface coverage with gold nanoparticles. Journal of Chromatography A, 1233, 50-56. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Preparation of methacrylate monoliths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of porous polymer monoliths featuring enhanced surface coverage with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methacrylate Polymer Monoliths for Separation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. gelest.com [gelest.com]
- 8. Fabrication of a GMA-co-EDMA Monolith in a 2.0 mm i.d. Polypropylene Housing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: Versatile Functionalization of 2-Cyanoethyl Methacrylate (CEMA) Polymers for Advanced Applications
Introduction: The Untapped Potential of Poly(2-Cyanoethyl Methacrylate)
In the landscape of functional polymers, materials that offer a robust backbone combined with versatile, modifiable side chains are of paramount importance. Poly(this compound) (PCEMA) emerges as a significant player in this domain. Produced from the readily polymerizable this compound monomer, PCEMA presents a simple polymethacrylate chain.[1] Its true value, however, lies in the pendant 2-cyanoethyl group, specifically the nitrile (C≡N) functionality. This nitrile group is a latent reactive handle, a gateway for a multitude of post-polymerization modifications.
The ability to transform this single functional group into a diverse array of others—such as carboxylic acids, primary amines, and tetrazoles—allows for the precise tuning of the polymer's physicochemical properties. This adaptability makes PCEMA an ideal precursor for creating materials tailored for specific, high-value applications, including drug delivery systems, biomaterials with controlled surface properties, and stimuli-responsive materials.[2][3][4] This guide provides a comprehensive overview of three primary functionalization pathways for PCEMA, complete with detailed, field-proven protocols designed for researchers in polymer chemistry, materials science, and drug development.
Core Functionalization Chemistries: A Gateway to New Functionalities
The nitrile group of PCEMA is remarkably versatile and can be chemically transformed through several well-established reaction pathways.[5] The choice of reaction dictates the final functionality of the polymer, thereby altering its properties such as solubility, charge, and chelating ability. This section details the causality behind three key transformations.
Figure 1: Overview of the primary post-polymerization modification pathways for PCEMA.
Hydrolysis: Conversion to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that converts a neutral, relatively hydrophobic polymer into a polyanionic, hydrophilic one. This imparts pH-responsiveness and the ability to chelate cations or interact with biological molecules. The reaction can proceed under either acidic or basic conditions, with the mechanism differing slightly for each.[6][7]
-
Causality of Method Choice:
-
Acidic Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it susceptible to attack by water.[8] This method directly yields the carboxylic acid form of the polymer. It is often preferred to avoid potential side reactions with the ester backbone, although harsh conditions can lead to ester hydrolysis.
-
Basic Hydrolysis: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[6] This process initially forms the carboxylate salt, requiring a final acidification step to obtain the free carboxylic acid. Care must be taken as the ester linkage in the methacrylate backbone is also susceptible to hydrolysis under strong basic conditions.
-
Reduction: Conversion to Primary Amine
Reducing the nitrile group yields a primary amine, transforming the polymer into a polycationic material at physiological pH. This is highly desirable for applications involving electrostatic interactions with negatively charged species, such as nucleic acids in gene delivery or proteins.[9]
-
Causality of Method Choice: The choice of reducing agent is critical.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[10] Its high reactivity necessitates anhydrous conditions and careful handling. It will also reduce the ester group in the methacrylate backbone to an alcohol, resulting in a dual-functionalized polymer. This may be desirable or undesirable depending on the target application.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium) is a milder and often more economical method for large-scale reactions.[10] It can offer better selectivity for the nitrile group over the ester, although optimization of conditions (pressure, temperature, catalyst) is crucial to prevent side reactions and ensure high conversion.
-
[3+2] Cycloaddition: Formation of Tetrazole
The conversion of nitriles to tetrazoles via cycloaddition with an azide source is a sophisticated functionalization that introduces a highly valuable heterocyclic moiety. Tetrazoles are considered bioisosteres of carboxylic acids, meaning they share similar acidic properties and steric profiles, but often with improved metabolic stability and cell permeability, making them highly relevant in drug development.[11]
-
Causality of Method Choice: The reaction typically involves heating the nitrile with an azide source, often in the presence of a catalyst.[11]
-
Azide Source: Sodium azide (NaN₃) is commonly used.
-
Catalyst: Lewis acids like zinc or tin salts can activate the nitrile group, facilitating the cycloaddition and allowing the reaction to proceed under milder conditions.[12][13][14] The choice of catalyst can significantly impact reaction times and yields.
-
Comparative Overview of Functionalization Methods
| Functionalization Method | Primary Reagents | Resulting Functional Group | Key Polymer Property Change | Potential Applications |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid (-COOH) | Becomes polyanionic, pH-responsive, hydrophilic | pH-responsive drug delivery, bioadhesives, metal chelation |
| Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) | Becomes polycationic, mucoadhesive | Gene delivery (polyplex formation), antimicrobial surfaces, layer-by-layer assembly |
| [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid Catalyst (e.g., ZnCl₂) | Tetrazole | Introduces acidic, metabolically stable heterocycle | Carboxylic acid bioisostere in drug conjugates, energetic materials, coordination polymers |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents like lithium aluminum hydride and sodium azide are highly toxic and/or reactive and must be handled with extreme care according to their Safety Data Sheets (SDS).
Protocol 1: Acidic Hydrolysis of PCEMA to a Carboxylic Acid Copolymer
This protocol describes the conversion of the nitrile groups on PCEMA to carboxylic acid groups, yielding a copolymer of this compound and methacrylic acid.
Figure 3: Reaction scheme for the catalytic reduction of PCEMA.
-
Materials and Reagents:
-
Poly(this compound) (PCEMA)
-
Raney Nickel (Ra-Ni), 50% slurry in water (handle with care, pyrophoric when dry)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen (H₂) gas
-
Celite™ or other filter aid
-
-
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Glassware for filtration
-
-
Step-by-Step Procedure:
-
Catalyst Preparation: In the reaction vessel, wash the required amount of Raney Ni slurry (~20% by weight of polymer) three times with anhydrous THF to remove water.
-
Dissolution: In a separate flask, dissolve 1.0 g of PCEMA in 50 mL of anhydrous THF.
-
Reaction Setup: Transfer the polymer solution to the reaction vessel containing the prepared catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the vessel, purge it several times with H₂ gas, and then pressurize to 50-100 psi. Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction by observing the drop in H₂ pressure. The reaction may take 12-24 hours.
-
Catalyst Removal: After the reaction is complete (pressure stabilizes), cool the vessel to room temperature and carefully vent the excess H₂. Purge with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Raney Ni catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Concentrate the filtrate using a rotary evaporator. Precipitate the resulting polymer into a non-solvent like cold hexane or diethyl ether. Collect the solid product by filtration and dry under vacuum.
-
-
Self-Validation via Characterization:
-
FTIR Spectroscopy: Successful reduction is indicated by the complete disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching bands around 3300-3400 cm⁻¹.
-
¹H NMR Spectroscopy: The formation of the aminopropyl group (-CH₂CH₂CH₂NH₂) will result in new signals in the aliphatic region. The protons on the carbon adjacent to the newly formed amine will have a characteristic chemical shift.
-
Protocol 3: Cycloaddition of PCEMA with Azide to Form a Tetrazole Copolymer
This protocol outlines the synthesis of a tetrazole-functionalized polymer via a zinc-catalyzed [3+2] cycloaddition reaction.
Figure 4: Reaction scheme for the tetrazole formation from PCEMA.
-
Materials and Reagents:
-
Poly(this compound) (PCEMA)
-
Sodium azide (NaN₃) (EXTREMELY TOXIC)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
DI water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with magnetic stirrer
-
-
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, add 1.0 g of PCEMA, 1.5 equivalents (per nitrile group) of NaN₃, and 0.5 equivalents of anhydrous ZnCl₂ to a three-neck flask.
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Maintain the reaction for 24-72 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of DI water with stirring. Acidify the aqueous solution to pH 2-3 with 1 M HCl to protonate the tetrazole rings and precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with DI water to remove salts and residual DMF.
-
Isolation: Dry the polymer product in a vacuum oven at 50 °C until a constant weight is achieved.
-
-
Self-Validation via Characterization:
-
FTIR Spectroscopy: The reaction progress is marked by the significant decrease or disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of characteristic tetrazole ring vibration peaks at ~1450-1600 cm⁻¹ and N-H stretching at ~3000-3400 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbon of the newly formed tetrazole ring will appear at a distinct chemical shift, typically around 155 ppm, providing clear evidence of the transformation.
-
Elemental Analysis: An increase in the nitrogen content of the polymer serves as quantitative proof of successful tetrazole formation.
-
Conclusion
Polymers of this compound serve as an exceptionally versatile and valuable platform for creating advanced functional materials. The pendant nitrile group acts as a key intermediate, readily convertible into acidic, basic, or heterocyclic functionalities. The protocols detailed herein provide robust, reproducible methods for achieving these transformations, empowering researchers to precisely engineer polymer properties. The success of each functionalization hinges on a careful choice of reaction conditions and is validated through standard analytical techniques. By leveraging these pathways, scientists and drug development professionals can unlock new possibilities in areas ranging from smart drug delivery systems to advanced biomaterials and beyond.
References
-
BIMAX®. 2-CEMA Applications Typical Properties. Gelest. Available from: [Link]
-
Matyjaszewski Polymer Group. Functional Particles. Carnegie Mellon University. Available from: [Link]
-
Wiedmann, T. S., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. Available from: [Link]
-
ResearchGate. Post-functionalization of poly(2-hydroxyethyl methacrylate) (PHEMA). Available from: [Link]
-
An overview of synthetic modification of nitrile group in polymers and applications. ResearchGate. Available from: [Link]
-
Olmo, R., et al. (1997). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. PubMed. Available from: [Link]
-
Hernández-Gordillo, A., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. MDPI. Available from: [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available from: [Link]
-
Keddie, D. J. (2014). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Available from: [Link]
-
LibreTexts Chemistry. Chemistry of Nitriles. Available from: [Link]
-
Sciencemadness Discussion Board. Why the nitrile groups are unreactive in polyacrylonitrile?. Available from: [Link]
-
Wikipedia. Nitrile reduction. Available from: [Link]
-
Request PDF. Resultful synthesis of polyvinyltetrazole from polyacrylonitrile. ResearchGate. Available from: [Link]
-
Han, M. & Kim, J. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). ResearchGate. Available from: [Link]
-
Clark, J. hydrolysis of nitriles. Chemguide. Available from: [Link]
-
van de Wetering, P., et al. (2007). Reducible poly(2-dimethylaminoethyl Methacrylate): Synthesis, Cytotoxicity, and Gene Delivery Activity. PubMed. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]
-
Sharma, G., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Available from: [Link]
-
Nunes, J. S., et al. (2006). Synthesis and characterization of poly(ethyl methacrylate-co-methacrylic acid) magnetic particles via miniemulsion polymerization. ResearchGate. Available from: [Link]
-
Himo, F., et al. Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Available from: [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. Functional Particles - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for 2-Cyanoethyl Methacrylate (CEMA) as a Monomer for Solid Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Solid-state batteries are poised to revolutionize energy storage, offering enhanced safety and higher energy densities compared to their liquid electrolyte counterparts. At the heart of this technology lies the solid polymer electrolyte (SPE), a critical component that dictates ionic conductivity, mechanical integrity, and overall device performance. This application note provides a comprehensive technical guide on the utilization of 2-cyanoethyl methacrylate (CEMA) as a promising monomer for the synthesis of advanced SPEs. The inherent polarity of the nitrile (-CN) functional group in CEMA is leveraged to facilitate salt dissociation and enhance ion transport, positioning it as a compelling candidate for next-generation solid-state lithium batteries. This document outlines detailed protocols for the synthesis of poly(this compound) (p(CEMA)) based SPEs, their electrochemical characterization, and their prospective application in solid-state battery assemblies.
Introduction: The Imperative for Advanced Solid Polymer Electrolytes
The transition towards safer and more energy-dense battery technologies is a primary driver of innovation in energy storage. Conventional lithium-ion batteries, while ubiquitous, employ flammable liquid electrolytes that pose significant safety risks. Solid polymer electrolytes (SPEs) have emerged as a promising alternative, offering the potential to replace these volatile components with a solid, non-flammable membrane that also functions as a separator.[1] An ideal SPE should exhibit a suite of desirable properties, including high ionic conductivity at ambient temperatures (typically in the range of 10⁻⁴ to 10⁻² S cm⁻¹), a wide electrochemical stability window, good mechanical strength to suppress lithium dendrite growth, and stable interfacial contact with the electrodes.[1]
The molecular design of the polymer host is paramount in achieving these characteristics. The presence of polar functional groups within the polymer structure can significantly influence its performance. The nitrile (-CN) group, with its high dipole moment, is particularly effective at solvating lithium salts and promoting ion-pair dissociation, a crucial step for achieving high ionic conductivity. This has led to the exploration of various nitrile-containing polymers for SPE applications.
This compound (CEMA) is a monomer that features both a polymerizable methacrylate group and a pendant cyanoethyl group. This unique combination makes it an attractive building block for SPEs. The methacrylate backbone provides mechanical robustness, while the cyanoethyl side chains are anticipated to create efficient ion-conductive pathways. This guide will delve into the practical aspects of working with CEMA to develop high-performance SPEs.
Synthesis of p(CEMA)-based Solid Polymer Electrolytes
The synthesis of p(CEMA)-based SPEs can be readily achieved through free-radical polymerization of the CEMA monomer, followed by the incorporation of a lithium salt. The most common and straightforward method for preparing the final electrolyte membrane is solution casting.
Causality Behind Experimental Choices
-
Monomer and Initiator: this compound is chosen for its pendant nitrile group, which is expected to enhance ionic conductivity. Azobisisobutyronitrile (AIBN) is a suitable thermal initiator for the free-radical polymerization of methacrylate monomers due to its predictable decomposition kinetics and the formation of non-interfering radical species.
-
Solvent: A suitable solvent must dissolve the monomer, initiator, and the resulting polymer. Acetonitrile is a good choice due to its high polarity, which aids in the dissolution of the components and is compatible with the polar nature of p(CEMA).
-
Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a commonly used lithium salt in SPEs due to its high ionic conductivity, good thermal stability, and excellent electrochemical stability. The large size of the TFSI⁻ anion promotes the dissociation of the lithium salt.
-
Solution Casting: This method allows for the formation of thin, uniform, and free-standing polymer electrolyte films. The slow evaporation of the solvent is crucial to prevent the formation of defects and ensure a homogeneous distribution of the lithium salt within the polymer matrix.[2]
Visualizing the Synthesis Workflow
Caption: Workflow for the electrochemical characterization of p(CEMA)-based SPEs.
Application in Solid-State Batteries: Performance Evaluation
The ultimate test for a p(CEMA)-based SPE is its performance in a solid-state battery. A common configuration for testing is a Li | p(CEMA)-LiTFSI SPE | LiFePO₄ cell.
Protocol for Solid-State Battery Assembly and Testing
-
Cathode Preparation: a. Prepare a slurry containing LiFePO₄ (active material), carbon black (conductive additive), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP). b. Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.
-
Cell Assembly: a. Inside an argon-filled glovebox, assemble a coin cell in the following order: cathode, p(CEMA)-LiTFSI SPE film, and lithium metal anode. b. Ensure good interfacial contact between the components by applying gentle pressure.
-
Electrochemical Cycling: a. Connect the cell to a battery cycler. b. Perform galvanostatic charge-discharge cycling at different C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C) within a specific voltage window (e.g., 2.5-4.2 V for LiFePO₄). c. Evaluate the specific capacity, coulombic efficiency, and cycling stability over a prolonged number of cycles.
Expected Performance and Data Presentation
Based on studies of similar cyano-containing polymer electrolytes, a p(CEMA)-based SPE is expected to exhibit promising performance. [3][4] Table 1: Expected Electrochemical Properties of a p(CEMA)-based SPE
| Property | Expected Value |
| Ionic Conductivity (25°C) | 10⁻⁵ - 10⁻⁴ S/cm |
| Ionic Conductivity (60°C) | > 10⁻⁴ S/cm |
| Electrochemical Stability Window | > 4.5 V vs. Li/Li⁺ |
| Li⁺ Transference Number | ~0.4 - 0.5 |
Table 2: Representative Cycling Performance of a Li | p(CEMA)-SPE | LiFePO₄ Cell
| C-Rate | Initial Discharge Capacity | Capacity Retention after 100 Cycles |
| 0.1C | ~150-160 mAh/g | >95% |
| 0.5C | ~120-140 mAh/g | >90% |
Conclusion and Future Outlook
This compound serves as a highly promising monomer for the development of solid polymer electrolytes for next-generation solid-state batteries. The presence of the polar nitrile group is key to achieving favorable ionic conductivities and electrochemical stability. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and characterize p(CEMA)-based SPEs. Further optimization, such as copolymerization with other monomers to enhance mechanical properties or the incorporation of plasticizers or inorganic fillers to boost ionic conductivity, can be explored to further advance the performance of these materials. The continued investigation into CEMA and related cyano-containing polymers will undoubtedly contribute to the realization of safe, high-performance solid-state energy storage devices.
References
- Amici, J., Torchio, C., Versaci, D., Dessantis, D., Marchisio, A., Caldera, F., Bella, F., Francia, C., & Bodoardo, S. (2020). Nanosponge-Based Composite Gel Polymer Electrolyte for Safer Li-Ion Batteries.
- Azhar, B., Pham, Q.-T., Afiandika, M., & Chern, C.-S. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications.
- Bruce, P. G., & Vincent, C. A. (1987). Steady state current flow in solid binary electrolyte cells. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 225(1-2), 1-17.
- Chen, R., Qu, W., Guo, X., Li, B., & Xue, Z. (2021). Synthesis and Characterization of Cross-linked Solid Polymer Electrolyte Based on N-Cyanoethylated Polyethylenimine for Lithium-Ion Batteries.
- Evans, J., Vincent, C. A., & Bruce, P. G. (1987). Electrochemical measurement of transference numbers in polymer electrolytes. Polymer, 28(13), 2324-2328.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
- Huo, H., Zhao, N., Li, J., & Guo, X. (2021). In-situ synthesized polyvinyl alcohol-poly (ethyl 2-cyanoacrylate) solid polymer electrolytes for solid-state Lithium metal batteries at ambient temperature. Materials Science and Engineering: B, 272, 115354.
- Hwang, M. J., & Ryoo, D. (2025). Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. Polymers, 17(1), 123.
- Ma, Y., Wang, Y., Zhang, Y., Wang, C., Xia, X., & Gu, C. (2021). A Strategy for Preparing Solid Polymer Electrolytes Containing In Situ Synthesized ZnO Nanoparticles with Excellent Electrochemical Performance.
-
Lacey, M. (2023). Transference number measurement. Lithium Inventory. Retrieved from [Link]
- Li, T., Zhao, G., Zhao, Z., Xu, Y., & Xu, Y. (2026). Li7La3Zr2O12/Polymethacrylate-Based Composite Electrolyte with Hybrid Solid Electrolyte Interphase for Ultra-stable Solid-State Lithium Batteries. Journal of Energy Storage, 57, 106243.
- Liu, W., Lee, S. W., Lin, D., Shi, F., Wang, S., Sendek, A. D., & Cui, Y. (2017). Enhancing ionic conductivity of polymer electrolytes with ceramic nanowire fillers.
- Long, L., Wang, S., Xiao, M., & Meng, Y. (2016). Polymer electrolytes for lithium polymer batteries. Journal of Materials Chemistry A, 4(26), 10038-10069.
- Mindemark, J., Lacey, M. J., Bowden, T., & Brandell, D. (2018). Beyond PEO—Alternative host materials for Li+-conducting solid polymer electrolytes. Progress in Polymer Science, 81, 114-143.
- Moganty, S. S., & Archer, L. A. (2010). Stable, high-performance lithium-sulfur batteries with a hybrid electrolyte.
- Quartarone, E., & Mustarelli, P. (2011). Electrolytes for solid-state lithium rechargeable batteries: recent advances and perspectives. Chemical Society Reviews, 40(5), 2525-2540.
- Ramesh, S., & Arof, A. K. (2001). Ionic conductivity studies on plasticized poly (methyl methacrylate) electrolytes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1695-1702.
- Sun, C., Liu, J., Gong, Y., Wilkinson, D. P., & Zhang, J. (2017).
- Wang, Z., Yi, J., Zhu, Y., & Liu, Y. (2024). Stable Cycling of All-Solid-State Lithium Batteries Enabled by Cyano-Molecular Diamond Improved Polymer Electrolytes. Nano-Micro Letters, 16(1), 1-14.
- Xue, Z., He, D., & Xie, X. (2015). Poly (ethylene oxide)-based electrolytes for lithium-ion batteries. Journal of Materials Chemistry A, 3(38), 19218-19253.
- Zhang, H., Li, C., Piszcz, M., Coya, E., Rojo, T., Rodriguez-Martinez, L. M., Armand, M., & Zhou, Z. (2017). Single lithium-ion conducting solid polymer electrolytes: advances and perspectives. Chemical Society Reviews, 46(3), 797-815.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Initiator Concentration for Methacrylate Polymerization
Welcome to our dedicated technical support center for methacrylate polymerization. As researchers, scientists, and drug development professionals, you understand that precision and control are paramount in synthesizing polymers with desired properties. The concentration of the initiator is a critical lever that dictates the kinetics of the reaction and the final characteristics of your polymer, including molecular weight, polydispersity, and mechanical strength.
This guide is structured to provide direct, actionable solutions to common challenges and answer fundamental questions you may have. We move beyond simple instructions to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your polymerization experiments. Each problem is presented in a question-and-answer format, detailing probable causes and providing systematic solutions.
Q1: My polymerization is proceeding too quickly, leading to an uncontrolled exotherm and potential gelation. What's wrong?
Probable Cause: An excessively high concentration of the initiator is the most common culprit. A higher initiator concentration leads to a greater number of initial radicals, which significantly accelerates the polymerization rate.[1][2] This rapid reaction generates heat faster than it can be dissipated, causing a sharp rise in temperature (an autoaccelerated exotherm), which can lead to a loss of control, solvent boiling, or premature gelation, especially in bulk polymerizations.
Step-by-Step Troubleshooting:
-
Reduce Initiator Concentration: As a first step, decrease the initiator concentration by 25-50% in your next experiment. The rate of polymerization is generally proportional to the square root of the initiator concentration, so even a small change can have a significant impact.[3]
-
Improve Heat Dissipation: Enhance heat removal from your reaction vessel. Use an ice bath or a cooling mantle, increase the stirring rate for better heat transfer, or consider a more dilute reaction medium (solution polymerization) to help manage the exotherm.[4]
-
Consider a Slower Initiator: If you are using a highly reactive initiator (one with a short half-life at your reaction temperature), switch to an initiator that decomposes more slowly. This will generate radicals at a more controlled pace. For example, if using Benzoyl Peroxide (BPO) at a high temperature, consider a more stable alternative.
-
Implement a Monomer-Feed Strategy: Instead of adding all the monomer at once, use a semi-batch process where the monomer is added gradually. This keeps the instantaneous monomer concentration low, helping to control the reaction rate and heat generation.
Q2: My polymerization is extremely slow, or the reaction stalls, resulting in low monomer conversion. How can I fix this?
Probable Cause: This issue often points to an initiator concentration that is too low, insufficient radical generation, or the presence of inhibitors. If too few radicals are produced, the rate of initiation and propagation will be slow, leading to incomplete conversion within a practical timeframe.
Step-by-Step Troubleshooting:
-
Increase Initiator Concentration: Systematically increase the initiator concentration in increments (e.g., 50-100% higher than the initial amount). This will generate more primary radicals to initiate polymerization.[2]
-
Check for Inhibitors: Monomers are often shipped with inhibitors (like MEHQ) to prevent premature polymerization. Ensure these have been removed, typically by passing the monomer through a column of basic alumina.[5] Additionally, dissolved oxygen is a potent radical scavenger and can significantly inhibit polymerization. De-gas your monomer and solvent by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes before starting the reaction.[5]
-
Verify Initiator Purity and Storage: Initiators can degrade over time, especially if stored improperly (e.g., at room temperature instead of refrigerated).[5] Use a fresh batch of initiator or purify the existing one (e.g., recrystallize AIBN from methanol).
-
Increase Reaction Temperature: If using a thermal initiator, increasing the temperature will increase the rate of initiator decomposition, generating more radicals. Be mindful that this will also increase the propagation rate and may lower the final molecular weight.
Q3: The molecular weight of my polymer is consistently lower than my target. What adjustments should I make?
Probable Cause: The final molecular weight of the polymer is inversely related to the initiator concentration.[2][3] A high concentration of initiator creates many growing chains simultaneously. With a finite amount of monomer, each chain has less monomer to consume, resulting in shorter chains and lower average molecular weight.[3]
Step-by-Step Troubleshooting:
-
Decrease Initiator Concentration: This is the most direct way to increase molecular weight. Reducing the number of initial radicals means fewer polymer chains will be initiated, allowing each chain to grow longer.
-
Lower the Reaction Temperature: Reducing the temperature slows down both the initiator decomposition and chain termination rates more than the propagation rate, which generally favors the formation of higher molecular weight polymers.
-
Reduce Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating a growing chain and initiating a new, shorter one. Using purified reagents is crucial.
Q4: My polymer's molecular weight is too high, and the solution becomes unmanageably viscous early in the reaction. What should I do?
Probable Cause: A very low initiator concentration can lead to the formation of very long polymer chains.[3] This increases the solution viscosity, which can trap radicals and lead to the Trommsdorff effect (autoacceleration), further increasing molecular weight uncontrollably.
Step-by-Step Troubleshooting:
-
Increase Initiator Concentration: A higher initiator concentration will generate more chains, leading to a lower average molecular weight and helping to control viscosity.[2]
-
Introduce a Chain Transfer Agent (CTA): For applications where a specific, lower molecular weight is desired, a CTA can be intentionally added. CTAs effectively terminate growing chains and transfer the radical activity, controlling the final chain length.
-
Increase Reaction Temperature: Higher temperatures increase termination rates, which can help to limit the final molecular weight.
Q5: I'm observing poor reproducibility in polymerization time and final polymer properties between different batches. Why is this happening?
Probable Cause: Inconsistent experimental conditions are the primary source of poor reproducibility. This can include variations in initiator weighing, purity, presence of oxygen, or temperature control.
Step-by-Step Troubleshooting Workflow:
-
Reagent Consistency: Always use monomers from the same batch with consistent inhibitor removal. Ensure the initiator is from a single, properly stored batch.[5]
-
Atmospheric Control: Standardize your degassing procedure. The amount of residual oxygen can drastically affect the induction period and reaction rate.[5]
-
Precise Measurements: Use a high-precision balance for weighing the initiator. Small errors in this measurement can lead to significant variations.
-
Temperature Stability: Ensure your reaction bath or heating mantle provides stable and uniform temperature control.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right type of initiator?
The choice of initiator depends primarily on the desired polymerization temperature and method.
-
Thermal Initiators: These decompose at a predictable rate at a specific temperature to generate radicals. They are characterized by their 10-hour half-life temperature (the temperature at which 50% of the initiator decomposes in 10 hours). Choose an initiator with a 10-hour half-life temperature slightly above your intended reaction temperature for controlled initiation.
-
Examples: Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO).
-
-
Photoinitiators: These generate radicals upon exposure to light of a specific wavelength (typically UV or visible light).[6] They are ideal for applications requiring spatial and temporal control over the polymerization, such as in 3D printing and coatings.[6]
-
Redox Initiators: This is a two-component system comprising an oxidizing agent and a reducing agent (e.g., BPO and N,N-dimethylaniline).[1] They can initiate polymerization at room temperature or below, which is useful for systems sensitive to heat.
Q2: How do I calculate the initial initiator concentration?
Initiator concentration is typically expressed as a weight percentage (wt%) or mole percentage (mol%) relative to the monomer. A common starting point for free-radical polymerization is between 0.1 and 1.0 mol%.
Example Calculation (AIBN for Methyl Methacrylate):
-
Target: Polymerize 10 g of Methyl Methacrylate (MMA, MW = 100.12 g/mol ) with 0.5 mol% of AIBN (MW = 164.21 g/mol ).
-
Step 1: Moles of Monomer (MMA)
-
Moles MMA = 10 g / 100.12 g/mol = 0.0999 mol
-
-
Step 2: Moles of Initiator (AIBN)
-
Moles AIBN = 0.0999 mol MMA * (0.5 mol AIBN / 100 mol MMA) = 0.0004995 mol
-
-
Step 3: Mass of Initiator (AIBN)
-
Mass AIBN = 0.0004995 mol * 164.21 g/mol = 0.082 g or 82 mg
-
Q3: What is initiator efficiency and why is it important?
Initiator efficiency (f) is the fraction of radicals generated by the initiator that successfully start a polymer chain.[7] The value of f is always less than 1 (typically 0.3 to 0.8) due to side reactions, such as the recombination of primary radicals before they can react with a monomer molecule (known as the "cage effect"). While you may not measure this directly in every experiment, it's a crucial concept. A lower efficiency means you will need a higher initiator concentration to achieve the same rate of polymerization.
Q4: How does initiator concentration affect the final properties of the polymer?
The concentration of the initiator is a key parameter for tailoring the final material properties.
| Property | Effect of Increasing Initiator Concentration | Rationale |
| Molecular Weight | Decreases | More chains are initiated, resulting in shorter average chain lengths.[2][3] |
| Polymerization Rate | Increases | A higher concentration of radicals leads to a faster reaction.[1][8] |
| Mechanical Strength | Generally decreases (above an optimum) | Lower molecular weight often leads to reduced tensile strength and toughness.[9] |
| Glass Transition Temp (Tg) | Decreases | Shorter polymer chains have more chain ends, which increases free volume and mobility, lowering Tg.[9] |
Section 3: Experimental Protocol
Protocol: Screening for Optimal Initiator Concentration in Bulk Free-Radical Polymerization of Methyl Methacrylate (MMA)
This protocol outlines a systematic approach to determine the optimal initiator concentration for achieving a target conversion within a specific timeframe while maintaining control over the reaction exotherm.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Reaction vials with magnetic stir bars
-
Schlenk line or glovebox for inert atmosphere
-
Oil bath with digital temperature controller
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Monomer: Pass MMA through a column of activated basic alumina to remove the inhibitor.
-
Experimental Setup:
-
Prepare a series of five reaction vials.
-
To each vial, add 5.0 g of purified MMA.
-
Calculate the mass of AIBN required for five different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mol% relative to the monomer).
-
Accurately weigh and add the calculated amount of AIBN to each respective vial.
-
-
Degassing:
-
Seal the vials with rubber septa.
-
Sparge each solution with dry nitrogen for 20 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere.
-
-
Polymerization:
-
Place all vials simultaneously into a pre-heated oil bath set to 60 °C.
-
Start a timer and ensure consistent magnetic stirring in all vials.
-
-
Monitoring and Termination:
-
Monitor the viscosity of each reaction visually.
-
At set time points (e.g., 1, 2, 4, and 6 hours), take a small aliquot from each reaction (if possible without introducing oxygen) for conversion analysis, or run parallel reactions for each time point.
-
To terminate the polymerization, cool the vials rapidly in an ice bath and expose the solution to air.
-
-
Analysis:
-
Conversion: Determine monomer conversion gravimetrically (by precipitating the polymer in a non-solvent like methanol, drying, and weighing) or by ¹H NMR spectroscopy.
-
Molecular Weight: Analyze the purified polymer from each successful reaction using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
-
Evaluation: Plot conversion vs. time and molecular weight vs. initiator concentration to identify the optimal concentration that meets your experimental goals.
References
-
Przesławski, G., Szcześniak, K., Gajewski, P., & Marcinkowska, A. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers, 14(22), 5005. [Link]
-
Wang, C., et al. (2020). Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Journal of Applied Polymer Science. [Link]
-
Przesławski, G., Szcześniak, K., Gajewski, P., & Marcinkowska, A. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PubMed. [Link]
-
Przesławski, G., Szcześniak, K., Gajewski, P., & Marcinkowska, A. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. National Institutes of Health (NIH). [Link]
-
Reddit User Discussion. (2022). Question about methyl methacrylate polymerization. r/chemistry. [Link]
-
Ploeger, R., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science. [Link]
-
University of Southern Mississippi. Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. School of Polymer Science and Engineering. [Link]
-
Chemistry For Everyone. (2023). How Does Initiator Concentration Affect Chain Length?. YouTube. [Link]
-
Wikipedia. Photopolymer. [Link]
-
Przesławski, G., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. MDPI. [Link]
-
Waterloo University. (2018). Troubleshooting Polymerizations. [Link]
-
Chemistry LibreTexts. (2015). Free Radical Polymerization. [Link]
-
Boron Molecular. RAFT General Procedures. [Link]
-
Lalevée, J., et al. (2020). Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. MDPI. [Link]
-
Moad, G. (2009). High Temperature Initiator-Free RAFT Polymerization of Methyl Methacrylate in a Microwave Reactor. SciSpace. [Link]
-
University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. [Link]
-
LibreTexts. (2015). Free-Radical Polymerization. [Link]
-
Reddit User Discussion. (2021). Tips for optimizing a RAFT polymerization. r/Chempros. [Link]
-
Eslami, H., & Simchi, A. (2010). Chapter 1 Free-Radical Polymerization. Sharif University of Technology. [Link]
-
Reddit User Discussion. (2022). Distinguishing between polymer produced thermally or photochemically (bulk FRP). r/Chempros. [Link]
Sources
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. reddit.com [reddit.com]
- 6. Photopolymer - Wikipedia [en.wikipedia.org]
- 7. ethz.ch [ethz.ch]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymer Leakage During In-Mold Polymerization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in in-mold polymerization. As Senior Application Scientists, we have developed this resource to provide expert guidance and practical solutions to common challenges encountered during your experiments. This guide is structured in a user-friendly question-and-answer format to directly address specific issues related to polymer leakage, ensuring the integrity and success of your polymerization processes.
Troubleshooting Guide: Addressing Polymer Leakage
My polymer is leaking from the mold parting line. What are the likely causes and how can I fix it?
Polymer leakage, often observed as "flash," is a common issue in in-mold polymerization where the low-viscosity monomer mixture escapes from the mold cavity before or during polymerization. This can compromise the final product's dimensions, surface finish, and overall integrity. The primary causes are an imbalance between the internal mold pressure and the external clamping force, as well as improper sealing.
Causality: During in-mold polymerization, the pressure inside the mold cavity can increase due to the introduction of the monomer mixture and the exothermic nature of the polymerization reaction. If this internal pressure exceeds the clamping force holding the mold halves together, it will create a gap at the parting line, allowing the low-viscosity reactants to escape.[1][2][3]
Troubleshooting Protocol:
-
Verify and Optimize Clamping Force:
-
Problem: Insufficient clamping force is a primary cause of leakage.[1][2][3]
-
Solution: Ensure your molding apparatus provides adequate and uniform clamping force across the entire mold surface. The required clamping force is a function of the projected surface area of your part and the expected internal mold pressure. A good starting point is to calculate the projected area and multiply it by an estimated cavity pressure.
-
Action: Gradually increase the clamping force in increments and observe if the leakage is reduced or eliminated. Be cautious not to apply excessive force, as this can damage the mold.[1]
-
-
Inspect and Improve Mold Sealing:
-
Problem: Worn, damaged, or incompatible gaskets and seals are frequent culprits of leakage.
-
Solution: The gasket material must be chemically resistant to the monomers and able to withstand the temperatures and pressures of the polymerization process. The surface finish of the mold at the sealing interface is also critical; a rough surface can create pathways for leaks.[4]
-
Action:
-
Inspect gaskets for any signs of wear, tear, or degradation.
-
Ensure the gasket material is appropriate for your specific monomer system (see Gasket Material Selection Table below).
-
Verify that the mold surfaces are clean, smooth, and free of any debris that could interfere with proper sealing.
-
-
-
Evaluate Monomer Viscosity and Injection Rate:
-
Problem: Very low viscosity monomers will more readily find and exploit any small gaps in the mold sealing. A high injection rate can also cause a rapid increase in pressure.
-
Solution: While the inherent viscosity of the monomers is a given, controlling the rate at which they are introduced into the mold can mitigate pressure spikes.
-
Action:
-
If your equipment allows, reduce the initial injection speed of the monomer mixture.
-
Consider if a prepolymerization step to slightly increase the viscosity before mold filling is feasible for your application.
-
-
FAQs: In-Mold Polymerization Leakage Prevention
Q1: How does mold design influence polymer leakage?
A well-designed mold is fundamental to preventing leakage during in-mold polymerization. Key design aspects to consider include:
-
Gasket Grooves: The design of the groove that houses the gasket is critical. It should be sized to allow for the correct amount of gasket compression without over-compressing, which can lead to premature failure.
-
Venting: Proper venting is necessary to allow air to escape the mold cavity as it is filled with the monomer mixture. If air is trapped, it can become compressed and contribute to the internal mold pressure, potentially leading to leakage.[5] Vents should be designed to allow air to escape but be small enough to prevent the low-viscosity monomer from leaking out.
-
Parting Line Surface: The surfaces of the mold that meet at the parting line must be perfectly flat and smooth to ensure a tight seal. Any imperfections can create a leakage path.
-
Structural Rigidity: The mold itself must be rigid enough to withstand the clamping force and internal pressure without deforming. Mold deformation can lead to gaps at the parting line.[2]
Q2: What are the key properties to consider when selecting a gasket material?
Choosing the right gasket material is crucial for creating a reliable seal. The following properties should be carefully evaluated:
-
Chemical Resistance: The gasket material must be inert to the monomers, initiators, and any other components in your reaction mixture.
-
Temperature Resistance: The material needs to withstand the initial mold temperature as well as the heat generated during the exothermic polymerization reaction.
-
Compression Set: This refers to the permanent deformation of a material after being subjected to a compressive force.[4] A low compression set is desirable, as it means the gasket will "bounce back" and maintain a good seal over multiple uses.
-
Hardness (Durometer): The hardness of the gasket will affect how well it conforms to the mold surfaces to create a seal. A softer material may provide a better seal on less-than-perfect surfaces but may be more susceptible to extrusion under high pressure.
| Gasket Material | Temperature Range | Chemical Resistance | Compression Set | Typical Applications |
| Silicone (VMQ) | -60°C to 230°C | Good for many chemicals, but can be incompatible with some solvents and oils. | Excellent | General purpose, good for a wide range of temperatures.[6] |
| Viton® (FKM) | -20°C to 205°C | Excellent resistance to a broad range of chemicals, including many aggressive monomers.[6] | Very Good | Ideal for applications with chemically aggressive reactants.[7] |
| EPDM | -50°C to 150°C | Good resistance to water, steam, and some acids and bases.[6] | Good | Suitable for aqueous-based polymerization systems. |
| Nitrile (Buna-N) | -40°C to 120°C | Good resistance to oils and some solvents. | Good | Often used in applications where oil resistance is required.[6] |
Q3: Can the polymerization reaction itself cause leakage?
Yes, the polymerization reaction can directly contribute to leakage in several ways:
-
Exothermic Reaction: Most polymerization reactions are exothermic, meaning they release heat. This increase in temperature can cause the pressure inside the mold to rise significantly. If this pressure rise is not accounted for in the clamping force calculation, it can lead to leakage.
-
Volume Change (Shrinkage): Many polymers shrink during polymerization. While this might seem counterintuitive to causing leakage, significant and non-uniform shrinkage can lead to internal stresses and warping of the newly formed part. This can potentially create small gaps between the part and the mold, or even deform the mold slightly, leading to leakage in subsequent runs.
-
Gas Generation: Some polymerization reactions can release volatile byproducts. If these gases are not properly vented, they can contribute to the internal mold pressure.
Experimental Protocol: Diagnosing the Source of Leakage
This protocol will help you systematically identify the root cause of polymer leakage in your in-mold polymerization experiments.
-
Initial Inspection (Pre-Experiment):
-
Thoroughly clean the mold, paying close attention to the parting line and gasket grooves.
-
Inspect the gasket for any signs of damage, wear, or improper seating.
-
Verify that the mold halves align perfectly without any visible gaps.
-
-
Process Parameter Verification:
-
Confirm that the clamping force is set to the recommended value for your mold and part size.
-
Review the injection/filling parameters. If possible, start with a lower injection speed.
-
Ensure the mold temperature is within the specified range for your polymer system.
-
-
Controlled Experimentation:
-
Run a small number of cycles and carefully observe where the leakage occurs. Is it uniform around the parting line, or localized to a specific area?
-
If leakage is localized, this may indicate a problem with the mold surface or gasket in that specific region.
-
If leakage is uniform, it is more likely related to insufficient clamping force or excessive internal pressure.
-
-
Data Analysis and Iteration:
-
If uniform leakage occurs, incrementally increase the clamping force and repeat the experiment.
-
If localized leakage persists, re-inspect the mold and gasket in that area for any defects.
-
Consider the possibility of excessive internal pressure due to a highly exothermic reaction. You may need to adjust your formulation or improve mold cooling to manage the heat.
-
Logical Relationship Diagram: Causes and Solutions for Polymer Leakage
Caption: Troubleshooting workflow for polymer leakage.
References
-
Tekwell Machinery. (n.d.). How to Prevent Plastic Leakage in the Injection Molding Process? Retrieved from [Link]
-
LZ Tooling. (n.d.). How Clamping Force Affects Injection Molding Quality. Retrieved from [Link]
-
Master Packing and Rubber Company. (n.d.). Types of Molded Seals and Gaskets. Retrieved from [Link]
-
Asahi Kasei. (2019, March 14). Troubleshooting Guide for Injection Molding. Retrieved from [Link]
-
ResearchGate. (2024, August 5). Impact of Viscosity on Filling the Injection Mould Cavity. Retrieved from [Link]
-
The Rubber Group. (2020, September 25). Rubber Seal Design: Molding and Material Considerations. Retrieved from [Link]
-
Topstar. (2024, December 11). What impact does material viscosity have on injection molding machine performance? Retrieved from [Link]
-
MDPI. (2024, February 2). Expansion Injection Molding Process Using Clamping Force for Melt Compression. Retrieved from [Link]
-
Protoshop. (n.d.). Injection Molding Materials Selection Guide. Retrieved from [Link]
-
Aoc-Mould. (2025, May 5). The Factors Influence Viscosity Of The Flowing Melt Plastics In The Injection Mould. Retrieved from [Link]
-
MDPI. (2024, February 2). Expansion Injection Molding Process Using Clamping Force for Melt Compression. Retrieved from [Link]
-
Elastron. (n.d.). 11 Injection Molding Defects and Troubleshooting. Retrieved from [Link]
-
RJG Inc. (2021, February 24). What Is Viscosity and How to Monitor It in Injection Molding Processes. Retrieved from [Link]
-
Custom Gasket Mfg. (n.d.). Gasket Material Selection Guide. Retrieved from [Link]
-
FCS. (2025, February 24). The Importance and Key Factors of Clamping Force in Injection Molding. Retrieved from [Link]
- Vertex AI Search. (2026, January 5). Preventive Analysis of Polymer Leakage in Injection Molding Machines and Its Impact on Production Efficiency.
-
MDPI. (2024, May 16). Numerical Simulation of Mold Filling of Polymeric Materials with Friction Effect during Hot Embossing Process at Micro Scale. Retrieved from [Link]
-
Quora. (2024, March 31). How to prevent material leakage in injection molding machines. Retrieved from [Link]
-
Hymid. (2022, June 14). Clamping Force | Technical Tuesdays | HYMID. Retrieved from [Link]
-
3ERP. (n.d.). Injection Molding Material Selection Guide. Retrieved from [Link]
-
IDI Composites International. (n.d.). Troubleshooting Molding Problems. Retrieved from [Link]
-
Phi-nomenal. (2025, May 29). Key Principles and Tips for Plastic Injection Mold Design. Retrieved from [Link]
Sources
Validation & Comparative
The RAFT Advantage: Precision Polymerization of 2-Cyanoethyl Methacrylate for Advanced Applications
A Comparative Guide to RAFT and Conventional Radical Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount for creating materials with tailored properties. 2-Cyanoethyl methacrylate (CEMA) is a versatile monomer, and its polymer, poly(this compound) (PCEMA), holds significant promise in biomedical and optical applications due to the polar nature of its cyano group. This guide provides an in-depth comparison of two key polymerization techniques for CEMA: conventional free radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We will explore the mechanistic differences, highlight the distinct advantages of RAFT in achieving superior control over polymer architecture, and provide supporting experimental frameworks.
The Unpredictable Nature of Conventional Radical Polymerization
Conventional free radical polymerization is a widely used and relatively simple method for polymer synthesis. The process involves three main stages: initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate free radicals that react with CEMA monomers to initiate the polymerization process. While straightforward, this method offers limited control over the resulting polymer's characteristics. Termination reactions, where two growing polymer chains combine or disproportionate, are irreversible and occur randomly. This leads to polymers with a broad range of molecular weights, reflected in a high polydispersity index (PDI), and a lack of control over the polymer's end-groups.
RAFT Polymerization: A Paradigm of Control
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures.[1] This high degree of control is achieved by introducing a RAFT agent, a thiocarbonylthio compound, into a conventional free radical polymerization system.[2] The RAFT agent reversibly transfers the growing radical chain, establishing a dynamic equilibrium between active and dormant polymer chains. This process minimizes irreversible termination reactions, allowing for the controlled growth of polymer chains.
The key advantages of RAFT polymerization over conventional radical polymerization for this compound are:
-
Precise Molecular Weight Control: The molecular weight of the resulting PCEMA can be predetermined by the ratio of monomer to RAFT agent.
-
Low Polydispersity Index (PDI): RAFT polymerization typically yields polymers with PDI values close to 1.1, indicating a very narrow distribution of chain lengths, in contrast to the high PDI values (typically >1.5) obtained from conventional methods.
-
Architectural Control: The "living" nature of RAFT polymerization allows for the synthesis of complex polymer architectures, such as block copolymers, by sequential monomer addition.
-
End-Group Fidelity: The RAFT end-group remains on the polymer chain, enabling post-polymerization modifications for the conjugation of biomolecules or other functional moieties.
Data-Driven Comparison: RAFT vs. Conventional Polymerization of CEMA
| Parameter | Conventional Radical Polymerization of CEMA (Expected) | RAFT Polymerization of CEMA (Expected) |
| Control over Molecular Weight | Poor | Excellent, predictable from [Monomer]/[RAFT Agent] ratio |
| Polydispersity Index (PDI) | High (typically > 1.5) | Low (typically 1.1 - 1.3) |
| Polymer Architecture | Linear, random copolymers | Linear, block, star, and other complex architectures |
| End-group Functionality | Not well-defined | Preserved RAFT agent functionality for post-modification |
Visualizing the Mechanisms
To better understand the fundamental differences between these two polymerization techniques, the following diagrams illustrate their respective mechanisms.
Caption: Mechanism of RAFT Polymerization.
Experimental Protocols
The following are representative protocols for the synthesis of poly(this compound) via conventional radical and RAFT polymerization. These protocols are based on general procedures for methacrylate polymerization and should be optimized for specific experimental setups. [2]
Conventional Free Radical Polymerization of this compound (CEMA)
Materials:
-
This compound (CEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve CEMA (e.g., 5.0 g, 35.9 mmol) and AIBN (e.g., 0.059 g, 0.36 mmol) in anhydrous toluene (e.g., 10 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
RAFT Polymerization of this compound (CEMA)
Materials:
-
This compound (CEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane
-
Cold diethyl ether
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CEMA (e.g., 2.0 g, 14.4 mmol), CPADB (e.g., 40.2 mg, 0.144 mmol), and AIBN (e.g., 4.7 mg, 0.029 mmol) to anhydrous 1,4-dioxane (e.g., 4 mL). The ratio of [CEMA]:[CPADB]:[AIBN] can be adjusted to target a specific molecular weight.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature to a constant weight.
Caption: Comparative Experimental Workflow.
Conclusion
For the synthesis of poly(this compound), RAFT polymerization offers significant advantages over conventional radical polymerization. The ability to precisely control molecular weight, achieve a narrow molecular weight distribution, and design complex polymer architectures makes RAFT the superior choice for applications demanding well-defined polymeric materials. These features are particularly crucial in the fields of drug delivery, where polymer characteristics directly influence drug loading and release kinetics, and in the development of advanced optical materials, where uniformity is key to performance. While conventional radical polymerization remains a viable option for applications where precise control is not a critical factor, the versatility and precision of RAFT polymerization empower researchers to synthesize novel and highly functional PCEMA-based materials.
References
-
Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. Available at: [Link]
-
BIMAX®. (n.d.). This compound (2-CEMA). Available at: [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process — A Second Update. Australian Journal of Chemistry, 65(8), 985-1076. Available at: [Link]
-
Zhang, K., et al. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 10(12), 1349. Available at: [Link]
-
CSIRO. (2010). RAFT polymerisation publications. Available at: [Link]
-
Truong, N. P., & Anastasaki, A. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(11), 799-816. Available at: [Link]
-
Zhang, L., et al. (2015). Scheme 1 RAFT synthesis of poly[2-(dimethylamino)ethyl methacrylate]... ResearchGate. Available at: [Link]
-
Wang, W., et al. (2019). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers, 11(11), 1830. Available at: [Link]
-
Agilent. (2015). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Available at: [Link]
Sources
A Comparative Guide to the Biocompatibility of Poly(2-Cyanoethyl Methacrylate) for Biomedical Applications
In the landscape of biomaterials, the quest for polymers with tailored properties for specific medical devices and drug delivery systems is perpetual. Poly(2-cyanoethyl methacrylate) (PCEMA) has emerged as a polymer of interest due to its unique chemical structure, suggesting potential applications where properties like controlled degradation and specific surface interactions are desirable. However, for any material to be considered for clinical use, a thorough evaluation of its biocompatibility is paramount. This guide provides a comparative analysis of the biocompatibility of PCEMA, juxtaposed with commonly employed biomaterials: polymethyl methacrylate (PMMA), polylactic acid (PLA), and polycaprolactone (PCL).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the experimental data and the causal reasoning behind biocompatibility testing methodologies.
The Imperative of Biocompatibility in Medical Materials
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. An inappropriate response can range from cytotoxicity and blood coagulation to chronic inflammation, ultimately leading to device failure and patient harm. Therefore, a rigorous assessment of a material's interaction with biological systems is a critical step in the development of any medical device or drug delivery vehicle. The international standard ISO 10993 provides a framework for the biological evaluation of medical devices, outlining a series of tests to assess various aspects of biocompatibility.
Understanding Poly(this compound)
Poly(this compound) is a polymer distinguished by the presence of a cyanoethyl group in its side chain. This functional group imparts specific chemical properties to the polymer, influencing its polarity, degradability, and potential for surface modification. While its primary applications have been in other fields, its structural similarity to other biocompatible methacrylates has prompted investigation into its potential in the biomedical arena.
A Comparative Overview of Biocompatibility Profiles
| Feature | Poly(this compound) (PCEMA) | Polymethyl Methacrylate (PMMA) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Cytotoxicity | Data is limited; degradation products like formaldehyde may induce cytotoxicity.[1] Ethyl 2-cyanoacrylate, a related compound, has shown good biocompatibility with osteoblast cells.[2] | Generally considered biocompatible, but residual monomers can leach out and cause cytotoxic effects.[3] | Generally considered non-toxic; degradation products (lactic acid) are metabolized by the body.[4][5] | Considered non-toxic with a good biocompatibility profile.[4] |
| Hemocompatibility | Limited specific data available. The potential for interaction with blood components requires thorough investigation. | Can induce platelet adhesion and activation, and its particulate debris can trigger an inflammatory response. | Generally considered to have good hemocompatibility. | Generally demonstrates good hemocompatibility with low platelet adhesion. |
| In Vivo Inflammatory Response | Data is scarce. The in vivo response would be influenced by degradation rate and the nature of degradation byproducts. | Particulate debris is known to cause a significant inflammatory response, potentially leading to osteolysis around implants.[6] | Generally elicits a minimal inflammatory response, which can be influenced by crystallinity and degradation rate.[4][7] | Typically shows a mild inflammatory response, with a slow degradation rate leading to a more gradual tissue response.[4] |
| Degradation | Expected to be biodegradable. The degradation of poly(alkylcyanoacrylates) can release formaldehyde.[1] | Non-biodegradable. | Biodegradable through hydrolysis to lactic acid.[4] | Biodegradable through hydrolysis, with a slower degradation rate than PLA.[4] |
Deep Dive into Biocompatibility Assessment: Methodologies and Insights
The evaluation of a biomaterial's biocompatibility is a multi-faceted process involving a battery of standardized in vitro and in vivo tests. The choice of tests is dictated by the nature of the material and its intended clinical application, as outlined in ISO 10993.
Cytotoxicity: The First Line of Assessment
Cytotoxicity assays are foundational to biocompatibility screening, providing a rapid and sensitive method to evaluate the potential of a material to cause cell death or inhibit cell growth. These in vitro tests are governed by the principles laid out in ISO 10993-5: "Tests for in vitro cytotoxicity" .[8][9][10]
Experimental Rationale: The underlying principle of cytotoxicity testing is to expose cultured cells to the material or its extracts and then assess cell viability and proliferation. A significant reduction in cell viability indicates the presence of leachable toxic substances.
Workflow for Cytotoxicity Testing (Elution Method)
Caption: Workflow for in vitro cytotoxicity testing using the elution method as per ISO 10993-5.
Insight for PCEMA: Studies on related poly(alkylcyanoacrylates) have indicated that their degradation can lead to the release of formaldehyde, a known cytotoxic agent.[1] This suggests that the cytotoxicity of PCEMA will likely be linked to its degradation kinetics. A study on ethyl 2-cyanoacrylate, however, showed good biocompatibility with human osteoblast cells, indicating that the specific alkyl chain length and the polymer's purity are critical factors.[2]
Hemocompatibility: Interaction with Blood
For any material intended to come into contact with blood, a thorough hemocompatibility assessment is mandatory. These tests evaluate the material's potential to cause hemolysis (rupture of red blood cells), thrombosis (blood clotting), and other adverse reactions in the blood. The guiding standard for these evaluations is ISO 10993-4: "Selection of tests for interactions with blood" .[11][12][13]
Experimental Rationale: Hemocompatibility testing involves exposing the material to blood or its components and measuring key parameters such as hemoglobin release (hemolysis) and activation of the coagulation cascade.
Workflow for Hemolysis Testing (Direct Contact Method)
Caption: Workflow for in vitro hemolysis testing via the direct contact method as per ASTM F756.[14]
In Vivo Inflammatory Response: The Host's Reaction
In vivo studies are crucial for understanding the long-term biological response to an implanted material. These studies assess the local tissue response, including inflammation, fibrosis (capsule formation), and systemic toxicity.
Experimental Rationale: The material is implanted into a suitable animal model (e.g., subcutaneous implantation in rats or rabbits), and the tissue surrounding the implant is examined histologically at various time points. The presence and type of inflammatory cells, the thickness of the fibrous capsule, and signs of tissue necrosis are evaluated.
Workflow for In Vivo Implantation Study
Caption: Generalized workflow for an in vivo implantation study to assess local tissue response.
Insight for PCEMA: The in vivo response to PCEMA will be a critical determinant of its suitability for long-term applications. The rate of degradation and the local concentration of byproducts will significantly influence the inflammatory cascade. A slow, controlled degradation is generally preferred to allow for tissue integration and minimize chronic inflammation.
Conclusion and Future Directions
Poly(this compound) presents an interesting profile for potential biomedical applications. However, based on the currently available literature, a comprehensive understanding of its biocompatibility is still in its nascent stages. While studies on related poly(alkylcyanoacrylates) provide some initial insights, direct and rigorous testing of PCEMA according to established ISO and ASTM standards is imperative.
Key Takeaways for Researchers:
-
Cytotoxicity: The potential for formaldehyde release upon degradation is a key concern that needs to be thoroughly investigated for PCEMA. The purity of the polymer and the manufacturing process will be critical in minimizing residual monomers and other potentially toxic leachables.
-
Hemocompatibility: For any blood-contacting applications, a full suite of hemocompatibility tests is essential to understand how the unique chemistry of PCEMA influences its interaction with blood components.
-
In Vivo Response: Long-term in vivo studies are necessary to determine the local and systemic response to PCEMA implants, with a particular focus on the inflammatory and fibrotic response as the material degrades.
In comparison to well-characterized biomaterials like PMMA, PLA, and PCL, PCEMA currently lacks the extensive body of evidence required for widespread clinical adoption. Future research should focus on systematic biocompatibility studies, directly comparing PCEMA with these established polymers to clearly define its potential advantages and limitations for specific biomedical applications.
References
-
ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017. ([Link])
-
Gherman, L.-M., Pop, R. M., Hantig, L.-M., Popa, C. O., & Dindelegan, G. C. (2023). New Biocompatible Cyanoacrylate and Polylactic Acid Hemostatic Patch: An In Vivo Proof of Concept Study. Journal of Functional Biomaterials, 14(3), 138. ([Link])
- Goodman, S. L. (1999). Sheep, pig, and human platelet-material interactions with model cardiovascular biomaterials.
-
ISO 10993-4:2017, Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization, Geneva, CH. ([Link])
-
ISO 10993-5:2009, Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization, Geneva, CH. ([Link])
-
Kusumadewi, A. P., Sastra, R. A., & Widyastuti, E. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Dentistry Indonesia, 20(3), 69-73. ([Link])
-
López-García, S., et al. (2023). In vitro assessment of inflammatory skin potential of poly(methyl methacrylate) at non-cytotoxic concentrations. Journal of Biomedical Materials Research Part A, 111(11), 1956-1970. ([Link])
- Mohammad, S. F., et al. (1974). A comparative evaluation of the hemocompatibility of eight common polymer surfaces. ASAIO Journal, 20(1), 22-27.
-
Montes de Oca-Vásquez, G., et al. (2022). Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications. International Journal of Molecular Sciences, 23(17), 9987. ([Link])
-
Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews, 55(4), 519-548. ([Link])
-
Zhang, Y., et al. (2012). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 3(10), 2752-2759. ([Link])
-
Zimełła, J., et al. (2022). Biodegradable Polylactic Acid and Its Composites: Characteristics, Processing, and Sustainable Applications in Sports. Polymers, 14(14), 2899. ([Link])
-
ASTM International. (2017). Standard Practice for Assessment of Hemolytic Properties of Materials (F756-17). Retrieved from [Link]
-
Gherman, L.-M., Pop, R. M., Hantig, L.-M., Popa, C. O., & Dindelegan, G. C. (2023). New Biocompatible Cyanoacrylate and Polylactic Acid Hemostatic Patch: An In Vivo Proof of Concept Study. Journal of Functional Biomaterials, 14(3), 138. [Link]
-
International Organization for Standardization. (2017). Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood (ISO 10993-4:2017). Retrieved from [Link]
-
International Organization for Standardization. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). Retrieved from [Link]
- Kusumadewi, A. P., Sastra, R. A., & Widyastuti, E. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Dentistry Indonesia, 20(3), 69-73.
- López-García, S., et al. (2023). In vitro assessment of inflammatory skin potential of poly(methyl methacrylate) at non-cytotoxic concentrations. Journal of Biomedical Materials Research Part A, 111(11), 1956-1970.
-
Montes de Oca-Vásquez, G., et al. (2022). Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications. International Journal of Molecular Sciences, 23(17), 9987. [Link]
- Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews, 55(4), 519-548.
- Zhang, Y., et al. (2012). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 3(10), 2752-2759.
-
Zimełła, J., et al. (2022). Biodegradable Polylactic Acid and Its Composites: Characteristics, Processing, and Sustainable Applications in Sports. Polymers, 14(14), 2899. [Link]
Sources
- 1. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatibility Assessment of Polylactic Acid (PLA) and Nanobioglass (n-BG) Nanocomposites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo inflammatory response to polymethylmethacrylate particulate debris: effect of size, morphology, and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mddionline.com [mddionline.com]
- 10. mdcpp.com [mdcpp.com]
- 11. nhiso.com [nhiso.com]
- 12. measurlabs.com [measurlabs.com]
- 13. EVS-EN ISO 10993-4 V2:2017 - EVS standard evs.ee | en [evs.ee]
- 14. store.astm.org [store.astm.org]
2-Cyanoethyl Methacrylate: A Viable Alternative to Glycidyl Methacrylate for Advanced Biomaterials and Drug Delivery
A Senior Application Scientist's Guide to CEMA and GMA
In the landscape of functional polymers for biomedical applications, glycidyl methacrylate (GMA) has long been a cornerstone monomer. Its reactive epoxy group provides a versatile handle for the conjugation of biomolecules and the fabrication of advanced materials. However, emerging research and a deeper understanding of material properties have brought 2-cyanoethyl methacrylate (CEMA) into focus as a compelling alternative. This guide provides a comprehensive comparison of CEMA and GMA, offering experimental insights and data to inform the selection of the optimal monomer for your research and development needs.
At a Glance: CEMA vs. GMA
| Feature | This compound (CEMA) | Glycidyl Methacrylate (GMA) |
| Reactive Group | Cyano (-C≡N) | Epoxide (Oxirane) |
| Primary Conjugation | Post-polymerization reduction to primary amine (-NH₂) for subsequent conjugation | Direct reaction with nucleophiles (amines, thiols, hydroxyls) |
| Reactivity | Nitrile group is stable under polymerization; requires a separate reduction step for activation | Epoxide group is highly reactive and can undergo ring-opening with various nucleophiles |
| Hydrolytic Stability | Cyanoethyl group is generally stable to hydrolysis under physiological conditions | Epoxide group is susceptible to hydrolysis, especially at acidic or basic pH[1] |
| Biocompatibility | Generally considered biocompatible; degradation products are a consideration | Biocompatible, but residual monomer can exhibit cytotoxicity[2][3] |
Chemical Reactivity and Functionalization Potential
The core difference between CEMA and GMA lies in the nature and reactivity of their pendant functional groups. This dictates the strategy for bioconjugation and the overall properties of the resulting polymer.
Glycidyl Methacrylate (GMA): The Versatile Workhorse
The epoxide ring of GMA is a highly strained three-membered ether, making it susceptible to nucleophilic attack.[4] This inherent reactivity is the primary advantage of GMA, allowing for direct, one-step conjugation of a wide array of biomolecules and ligands containing amine, thiol, or hydroxyl groups.[4][5]
However, this high reactivity also presents challenges. The epoxide ring can be prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of a diol.[1] This side reaction can reduce the number of available sites for conjugation and may alter the physical properties of the polymer.
This compound (CEMA): A Stable Precursor for Amine Functionality
In contrast to the reactive epoxide of GMA, the cyano group of CEMA is relatively inert under standard free-radical polymerization conditions.[2] This stability allows for the synthesis of well-defined polymers without the risk of premature side reactions. The true potential of CEMA is unlocked through a post-polymerization modification step: the reduction of the nitrile group to a primary amine.
This two-step approach offers a distinct set of advantages. The resulting primary amine-functionalized polymer is a versatile platform for a wide range of bioconjugation chemistries, including amide bond formation with carboxyl-containing molecules, reductive amination, and isothiocyanate chemistry. Furthermore, the hydrolytic stability of the cyanoethyl group under typical physiological conditions can be a significant benefit in applications requiring long-term material integrity.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical understanding of the synthesis of polymers from these monomers, the following are representative experimental protocols for their polymerization.
Protocol 1: Free-Radical Polymerization of Glycidyl Methacrylate (GMA)
This protocol describes a typical free-radical polymerization of GMA to produce a reactive polymer backbone.
Materials:
-
Glycidyl methacrylate (GMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Methanol for precipitation
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve GMA (e.g., 10 g, 70.3 mmol) in anhydrous toluene (e.g., 50 mL).
-
Add AIBN (e.g., 0.115 g, 0.7 mmol, 1 mol% relative to monomer).
-
De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 70°C under a continuous inert atmosphere and stir for 24 hours.
-
Cool the reaction to room temperature. The polymer can be isolated by precipitation into a large excess of a non-solvent, such as methanol.
-
Filter the precipitated polymer and dry under vacuum at 40°C to a constant weight.[6]
Protocol 2: Anionic Polymerization of this compound (CEMA)
This protocol is adapted from the anionic polymerization of a similar monomer, butyl cyanoacrylate, and can be applied to CEMA for the synthesis of well-defined polymers.[7]
Materials:
-
This compound (CEMA), inhibitor removed
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Sodium methoxide (NaOMe) solution in methanol as initiator
-
Hydrochloric acid (HCl) for termination and precipitation
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve CEMA (e.g., 5 g, 35.9 mmol) in anhydrous THF (e.g., 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Initiate the polymerization by the dropwise addition of a solution of NaOMe in methanol (e.g., 0.1 M solution) with vigorous stirring. The amount of initiator will determine the target molecular weight.
-
Continue the reaction at 0°C for a specified time (e.g., 1-3 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization and precipitate the polymer by pouring the reaction mixture into a solution of 0.1 M HCl.
-
Collect the precipitated polymer by filtration, wash with deionized water to remove any residual acid and initiator, and dry under vacuum to a constant weight.
Performance in Drug Delivery and Bioconjugation
The choice between CEMA and GMA can significantly impact the performance of a drug delivery system or bioconjugate.
Drug Delivery Systems
Polymeric nanoparticles and hydrogels are common platforms for controlled drug release. The properties of the constituent polymer are critical to the encapsulation efficiency and release kinetics of the therapeutic agent.
-
GMA-based systems: The hydrophilicity introduced by the ring-opening of the epoxide, either through hydrolysis or conjugation, can influence the swelling behavior of hydrogels and the interaction of nanoparticles with biological media.[8]
-
CEMA-based systems: The more hydrophobic nature of the cyanoethyl group may be advantageous for encapsulating hydrophobic drugs.[9] The subsequent conversion to amine groups allows for the attachment of targeting ligands or stimuli-responsive moieties to create "smart" drug delivery systems.
| Parameter | Poly(CEMA)-based System | Poly(GMA)-based System |
| Drug Loading | Potentially higher for hydrophobic drugs | Dependent on drug-polymer interactions |
| Release Mechanism | Primarily diffusion-controlled[9][10][11] | Can be a combination of diffusion and polymer degradation/swelling |
| Functionalization | Two-step process for attaching targeting ligands | Direct conjugation of targeting ligands |
Bioconjugation
The efficiency and stability of the linkage between a polymer and a biomolecule are paramount in the design of effective bioconjugates.
-
GMA-based conjugation: The direct reaction of the epoxide with amines on proteins (e.g., lysine residues) is a common strategy. However, the reaction can be slow and may require elevated temperatures or basic pH, which can be detrimental to sensitive biomolecules.[12]
-
CEMA-based conjugation: Following reduction to a primary amine, a plethora of well-established and highly efficient bioconjugation chemistries can be employed. For example, EDC/NHS chemistry provides a robust method for forming stable amide bonds with carboxyl groups on proteins. This two-step approach can offer greater control over the conjugation process and may be milder for the biomolecule.
Biocompatibility and Cytotoxicity: A Critical Consideration
For any material intended for biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is essential.
-
Glycidyl Methacrylate: While poly(GMA) is generally considered biocompatible, residual GMA monomer has been shown to be cytotoxic and genotoxic in vitro.[2][3] Studies have reported a concentration-dependent decrease in the viability of human peripheral blood lymphocytes at concentrations up to 5 mM.[3]
-
This compound: Data on the cytotoxicity of poly(CEMA) is less abundant. However, studies on related poly(alkyl cyanoacrylates) have shown that their biocompatibility is dependent on the length of the alkyl chain, with longer chains generally exhibiting lower toxicity.[13][14] The degradation products of poly(cyanoacrylates) are also a key consideration for their long-term biocompatibility.[3] It is important to note that the monomer itself, 2-cyanoethyl acrylate, is classified as toxic if swallowed and causes skin and eye irritation.[15]
| Assay | Poly(CEMA)-based Polymers | Poly(GMA)-based Polymers |
| Monomer Cytotoxicity | 2-Cyanoethyl acrylate is an irritant and potentially toxic[15] | GMA monomer exhibits cytotoxicity and genotoxicity in vitro[2][3] |
| Polymer Biocompatibility | Generally considered biocompatible, but degradation products need assessment[3] | Generally considered biocompatible |
| In Vitro Cell Viability | Data is limited for poly(CEMA); ethyl-2-cyanoacrylate showed good biocompatibility with osteoblasts[13] | GMA can cause a concentration-dependent decrease in lymphocyte viability[3] |
Conclusion: Making an Informed Decision
Both this compound and glycidyl methacrylate are valuable monomers for the synthesis of functional polymers for biomedical applications. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific requirements of the intended application.
Choose Glycidyl Methacrylate (GMA) when:
-
A one-step, direct conjugation with nucleophiles is desired.
-
The application can tolerate the potential for epoxide hydrolysis.
-
The high reactivity of the epoxide is advantageous for cross-linking or other reactions.
Consider this compound (CEMA) as a strong alternative when:
-
Polymer stability under a wide range of conditions is critical.
-
A two-step functionalization process, offering greater control and access to a wider range of bioconjugation chemistries, is acceptable.
-
The inherent properties of the cyanoethyl group (e.g., hydrophobicity) are beneficial for the application.
-
Concerns about the hydrolytic instability of epoxides need to be mitigated.
As with any material selection, a thorough evaluation of the performance, biocompatibility, and stability of the final polymer is essential. This guide provides a foundational understanding to aid researchers in navigating the choice between these two powerful functional monomers.
References
-
Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. (2022). MDPI. Retrieved from [Link]
-
A comparison between LP(GMA) and CLP(GMA) polymer composites as an immobilization matrix for biosensing applications: A model immunosensor for IL 1α. (2019). PubMed. Retrieved from [Link]
-
BIMAX® 2-CEMA Applications Typical Properties Physical Properties Packaging Storage and Handling. Bimax. Retrieved from [Link]
- Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). (2007).
-
Radical polymerization of alkyl 2-cyanoacrylates. SciSpace. Retrieved from [Link]
-
Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. (2002). PubMed. Retrieved from [Link]
-
Chemistry matters: A side-by-side comparison of two chemically distinct methacryloylated dECM bioresins for vat photopolymerization. (2024). PubMed. Retrieved from [Link]
- Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research.
-
Post-polymerization modification reactions of poly(glycidyl methacrylate)s. (2017). RSC Publishing. Retrieved from [Link]
-
Cationic poly(2-aminoethylmethacrylate) and poly(N-(2-aminoethylmethacrylamide) modified cellulose nanocrystals: synthesis, characterization, and cytotoxicity. (2015). PubMed. Retrieved from [Link]
-
Comparison of ethanolamine/ethylenediamine-functionalized poly(glycidyl methacrylate) for efficient gene delivery. ResearchGate. Retrieved from [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. (2020). PubMed Central. Retrieved from [Link]
-
pH-dependent swelling and solute diffusion characteristics of poly(hydroxyethyl methacrylate-co-methacrylic acid) hydrogels. (1991). PubMed. Retrieved from [Link]
-
Post-polymerization modification reactions of poly(glycidyl methacrylate)s. ResearchGate. Retrieved from [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. Retrieved from [Link]
- PMMA stability under hydrothermal conditions. (2023). The Journal of Supercritical Fluids.
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. (2019). PubMed Central. Retrieved from [Link]
-
Modelling of Drug Release from a Polymer Matrix System. (2017). Juniper Publishers. Retrieved from [Link]
-
Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Research India Publications. Retrieved from [Link]
-
Chemistry matters: A side-by-side comparison of two chemically distinct methacryloylated dECM bioresins for vat photopolymerization. ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Ammonium Functionalized Porous Poly(glycidyl methacrylate-co-ethylene dimethacrylate) Monoliths for Microscale Analysis and Its Application to DNA Purification. ResearchGate. Retrieved from [Link]
-
Drug release kinetics and biological properties of a novel local drug carrier system. PubMed Central. Retrieved from [Link]
-
SEM images of GMA-based polyHIPEs prepared without amine nucleophile... ResearchGate. Retrieved from [Link]
-
Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands. (2021). National Institutes of Health. Retrieved from [Link]
-
Methyl a-Cyanoacrylate. I. Free-Radical Homopolymerization. AFINITICA. Retrieved from [Link]
-
Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. (2014). PubMed. Retrieved from [Link]
-
FREE RADICAL POLYMERIZATION. Ecogold. Retrieved from [Link]
-
Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (2021). DergiPark. Retrieved from [Link]
- The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO 2 Capture in Flue Gas. (2022). MDPI. Retrieved from [Link]
-
GMA polymerization conditions and results. ResearchGate. Retrieved from [Link]
-
Uptake and Cellular Effects of Polymethylmethacrylate on Human Cell Lines. (2022). MDPI. Retrieved from [Link]
- Drug Release Kinetics from Polymer Matrix through Fractal Approxim
-
Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field. (2022). RSC Publishing. Retrieved from [Link]
-
Reaction scheme and products formed by GMA functionalization together with corresponding HIPE formulation. ResearchGate. Retrieved from [Link]
-
Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. ResearchGate. Retrieved from [Link]
-
DRUG RELEASE FROM HYDROGEL MATRICES Introduction. Ecological Chemistry and Engineering Society. Retrieved from [Link]
-
2-Cyanoethyl acrylate | C6H7NO2 | CID 7825. PubChem. Retrieved from [Link]
-
New Types of Associating Monomers and Polymers From α-Aminocaprolactam and 2-Isocyanatoethyl (meth)acrylate: Properties in Condensed Phase and in Solution. ResearchGate. Retrieved from [Link]
Sources
- 1. Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison between LP(GMA) and CLP(GMA) polymer composites as an immobilization matrix for biosensing applications: A model immunosensor for IL 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ripublication.com [ripublication.com]
- 7. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Cyanoethyl acrylate | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC for Validating 2-Cyanoethyl Methacrylate Purity
For Immediate Release
Warrington, PA – In the realms of research, development, and manufacturing, particularly within the pharmaceutical and polymer industries, the purity of chemical reagents is paramount. 2-Cyanoethyl methacrylate (2-CEMA) is a critical monomer used in a variety of applications, including the synthesis of polymers for drug delivery systems, adhesives, and coatings.[1][2] Ensuring the purity of 2-CEMA is not merely a quality control measure; it is a crucial step to guarantee the performance, safety, and reproducibility of the final product.
This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth comparison of two robust analytical techniques for the validation of 2-CEMA purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the principles of each method, present validated experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable technique for your specific needs.
The Critical Role of Purity in this compound Applications
This compound is a reactive polar acrylate ester.[3] Its unique properties, including its ability to undergo polymerization and its compatibility with various materials, make it a valuable component in numerous formulations.[2] However, the presence of impurities, such as residual starting materials, by-products, or degradation products, can significantly impact its performance. For instance, in drug delivery applications, impurities could affect the biocompatibility and release kinetics of the final polymer matrix.[1] Therefore, a validated, accurate, and precise analytical method for purity assessment is indispensable.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a solid stationary phase.[4][5][6] For a moderately polar and non-volatile compound like 2-CEMA, Reverse-Phase HPLC (RP-HPLC) is a highly suitable method for purity analysis.
Principle of RP-HPLC for 2-CEMA Analysis
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[7] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, including 2-CEMA, will have a stronger affinity for the stationary phase and thus a longer retention time, while more polar impurities will elute earlier.
Experimental Protocol: Validated RP-HPLC Method for 2-CEMA Purity
This protocol is designed to be a self-validating system, incorporating parameters that ensure its suitability for its intended purpose, in line with the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
This compound reference standard and sample
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the 2-CEMA reference standard in the diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the 2-CEMA sample in the same manner as the standard solution.
4. Method Validation Parameters (as per ICH Q2(R2)): [8][10]
-
Specificity: Analyze the diluent, a known impurity, the reference standard, and the sample to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1 to 1.5 mg/mL) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.[12]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.[12]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
Caption: Workflow for HPLC-based purity validation of this compound.
Gas Chromatography (GC): The Choice for Volatile Analytes
Gas Chromatography is a separation technique where the mobile phase is a gas (carrier gas) and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.[4][5][6] GC is particularly well-suited for volatile and thermally stable compounds.[5] While 2-CEMA has a relatively high boiling point, it is amenable to GC analysis, especially for the detection of volatile impurities.
Principle of GC for 2-CEMA Analysis
In GC, the sample is vaporized in an injector and swept onto the column by the carrier gas. Separation occurs as the components of the sample partition between the mobile gas phase and the stationary phase based on their boiling points and affinities for the stationary phase.[6] A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like 2-CEMA, as it provides high sensitivity.
Experimental Protocol: Validated GC-FID Method for 2-CEMA Purity
This protocol is designed to ensure the reliable and accurate determination of 2-CEMA purity and is aligned with established validation principles.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen (high purity)
-
This compound reference standard and sample
-
Solvent: Acetone (GC grade)
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
3. Sample and Standard Preparation:
-
Standard Solution: Accurately prepare a 1.0 mg/mL solution of the 2-CEMA reference standard in acetone.
-
Sample Solution: Prepare the 2-CEMA sample in the same manner as the standard solution.
4. Method Validation Parameters (as per ICH Q2(R2)): [8][10]
-
Specificity: Demonstrate the separation of 2-CEMA from potential impurities and the solvent peak.
-
Linearity: Establish a linear relationship between peak area and concentration over a defined range (e.g., 0.1 to 1.5 mg/mL) with r² ≥ 0.999.
-
Accuracy: Determine the percent recovery of spiked samples at different concentration levels.
-
Precision:
-
Repeatability: Assess the RSD of peak areas from six replicate injections of the standard solution (RSD ≤ 1.0%).
-
Intermediate Precision: Evaluate the method's performance on different days and/or with different analysts (RSD ≤ 2.0%).
-
-
LOD and LOQ: Establish the sensitivity of the method for detecting and quantifying low levels of impurities.
Caption: Workflow for GC-based purity validation of this compound.
Comparative Analysis: HPLC vs. GC for 2-CEMA Purity
The choice between HPLC and GC for the purity validation of 2-CEMA depends on several factors, including the nature of potential impurities, desired sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and interaction with stationary/mobile phases.[6] | Separation based on volatility and boiling point.[6] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally unstable compounds.[5] | Best for volatile and thermally stable compounds.[5] |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | Simple dissolution, but the solvent must be volatile and not interfere with the analysis. |
| Sensitivity | Dependent on the detector (UV, MS, etc.); good for trace analysis. | FID offers excellent sensitivity for organic compounds. |
| Analysis Time | Typically longer run times (10-60 minutes).[6][13] | Generally faster analysis times (a few minutes).[5][13] |
| Potential Issues | Solvent consumption and disposal; potential for column degradation. | Thermal degradation of the analyte or impurities at high temperatures. |
| Cost | Can be more expensive due to high-pressure pumps and solvent costs.[5][13] | Often more cost-effective due to the use of inexpensive carrier gases.[5][13] |
Expert Insights and Recommendations
For routine quality control of 2-CEMA, where the primary goal is to determine the purity and quantify known, less volatile impurities, RP-HPLC is often the preferred method . Its versatility in handling a wide range of polarities and the ability to operate at ambient temperatures make it a robust and reliable choice.
GC-FID, on the other hand, excels in the detection of highly volatile impurities that may be present from the synthesis process. It can also be a faster method for high-throughput screening. A comprehensive purity assessment may even involve the use of both techniques orthogonally to provide a complete impurity profile.
Ultimately, the decision rests on a thorough understanding of the potential impurity profile of 2-CEMA and the specific requirements of the application. The validation of the chosen method according to ICH guidelines is crucial to ensure the generation of accurate and reliable data, thereby safeguarding the quality and performance of the final product.
References
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
SIELC Technologies. Separation of 2-(Dimethylamino)ethyl methacrylate on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
Europe PubMed Central. Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment. [Link]
-
Veeprho. Difference between HPLC and GC Technique. [Link]
-
ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]
-
Defense Technical Information Center. GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Shimadzu. Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. [Link]
-
ResearchGate. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. [Link]
-
ResearchGate. Development and validation of a UV-Radio-HPLC method to assess chemical and radiochemical purity of [68Ga] Ga-PSMA-11. [Link]
-
PubChem. This compound. [Link]
-
Bimax. BIMAX® 2-CEMA Applications Typical Properties. [Link]
-
PubChem. 2-Cyanoethyl acrylate. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
LCGC International. Pyrolysis–Liquid Chromatography for the Analysis of Acrylic Resins. [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. polysciences.com [polysciences.com]
- 4. veeprho.com [veeprho.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Separation of 2-(Dimethylamino)ethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. database.ich.org [database.ich.org]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Safety Operating Guide
A Definitive Guide to the Safe Disposal of 2-Cyanoethyl Methacrylate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of 2-Cyanoethyl methacrylate, a reactive monomer with significant utility, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a safe laboratory environment for you and your colleagues.
Understanding the Inherent Risks of this compound
Before delving into disposal procedures, it is crucial to understand the hazards associated with this compound. This monomer is readily polymerizable, and its handling requires caution.[1] It is classified as toxic if it comes into contact with skin or is swallowed, and it can cause significant skin and eye irritation.[2][3] The primary route of exposure is through direct contact or inhalation of its vapors.
The high reactivity of this compound, particularly its propensity for rapid, exothermic polymerization, is a key consideration in its disposal. Uncontrolled polymerization can generate substantial heat, leading to pressure buildup and potential container failure. Therefore, indiscriminate mixing with other chemicals or improper storage can create a significant safety hazard.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation and toxicity. |
| Body Protection | A lab coat worn over full-length clothing. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors. |
Always consult the Safety Data Sheet (SDS) for the specific this compound product you are using for any additional PPE recommendations.
The Cardinal Rule of Disposal: Professional Hazardous Waste Management
The most critical principle for the disposal of this compound is that it must be managed as a hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[4] The recommended and safest method of disposal is to entrust it to a licensed and reputable hazardous waste disposal company.[2] These professionals are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations.
Waste Classification
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound waste for professional disposal.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of all this compound waste. This includes unused or expired monomer, contaminated solvents, and any solutions containing the monomer.
-
Container Material: The container must be made of a compatible material. High-density polyethylene (HDPE) is a suitable choice. Avoid using containers that may be compromised by the monomer.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Step 2: Waste Segregation and Incompatibility
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound should not be mixed with the following:
-
Acids and Bases: Strong acids and bases can catalyze violent polymerization.
-
Oxidizing Agents: Contact with strong oxidizers can create a fire or explosion hazard.
-
Polymerization Initiators: Unless part of a controlled and validated neutralization procedure, avoid contact with initiators such as peroxides or other radical sources.
A general chemical compatibility chart should always be consulted when dealing with multiple waste streams.
Step 3: On-site Storage
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Temperature: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[1]
Step 4: Arranging for Disposal
-
Contact your EHS Office: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management personnel.
-
Provide Accurate Information: Be prepared to provide detailed information about the waste, including its chemical composition and volume.
-
Do Not Accumulate Excessive Waste: Adhere to the limits for hazardous waste accumulation set by your institution and regulatory bodies like the EPA.
A Word of Caution on In-Lab Neutralization
While the concept of neutralizing or deactivating chemical waste at the laboratory bench is appealing for waste minimization, it is strongly discouraged for this compound without a thoroughly vetted and safety-approved protocol. The high reactivity of this monomer means that attempts to polymerize it in an uncontrolled manner can lead to a dangerous exothermic reaction. The heat generated can cause the liquid to boil, creating a splash and vapor hazard, and in a sealed container, it can lead to over-pressurization and explosion.
Therefore, unless you are operating under a specific, written, and safety-reviewed protocol provided by your institution's EHS department, do not attempt to chemically treat or polymerize this compound waste.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Small Spills (less than 100 mL) in a Fume Hood
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to absorb the liquid.
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soapy water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Activate Emergency Systems: If there is a fire or significant vapor release, pull the fire alarm.
-
Call for Emergency Assistance: Contact your institution's emergency response team (e.g., EHS, campus safety) and provide them with the details of the spill.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.
Disposal Decision Workflow
To provide a clear, at-a-glance guide for the disposal process, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
The responsible management of this compound waste is a cornerstone of a safe and compliant laboratory. By adhering to the principles of professional hazardous waste disposal, utilizing appropriate personal protective equipment, and following a systematic collection and storage protocol, researchers can effectively mitigate the risks associated with this reactive monomer. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures, ensuring that the final step in the lifecycle of this chemical is handled with the utmost care and professionalism.
References
-
Bimax. (n.d.). BIMAX® 2-CEMA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Stony Brook University. (2012, March). Standard Operating Procedure Methyl Methacrylate. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). METHYL METHACRYLATE HAZARD SUMMARY. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure for Management of Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
-
Hampton Research. (2011, January 31). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Closed-loop recyclable plastics from poly(ethyl cyanoacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
